Technical Documentation Center

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
  • CAS: 131815-91-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: A Technical Monograph

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Executive Summary & Strategic Importance The benzopyran (chroman) scaffold is universally recognized as a "privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary & Strategic Importance

The benzopyran (chroman) scaffold is universally recognized as a "privileged structure" in drug discovery. It forms the pharmacophoric core of numerous biologically active agents, including potassium channel openers, retinoic acid receptor (RAR) antagonists, and β-secretase (BACE-1) inhibitors .

The target molecule, 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as 6-bromo-2,2-dimethylchroman-4-ol), is a highly versatile synthetic intermediate. The C6 bromine atom provides an essential handle for downstream palladium-catalyzed cross-coupling transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the C4 hydroxyl group allows for stereoselective functionalization or conversion into spirocyclic systems. This whitepaper details a robust, two-step synthetic methodology designed for high yield, regioselectivity, and operational simplicity.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, I prioritize routes that minimize intermediate purification while maximizing atom economy. The synthesis of this target is achieved via a kinetically and thermodynamically controlled two-step sequence:

  • Tandem Acylation/Cyclization: The synthesis of the chromanone core is achieved by reacting 4-bromophenol with 3,3-dimethylacrylic acid. While traditional Lewis acids (e.g., AlCl₃) can mediate this transformation, they often require stoichiometric excesses and harsh aqueous workups that degrade the product. By utilizing Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) , the reaction benefits from a homogenous, highly acidic medium. The mechanism proceeds via initial esterification, followed by a thermodynamically driven, acid-catalyzed Fries rearrangement to the ortho-position. The resulting intermediate undergoes a rapid, spontaneous intramolecular oxa-Michael cyclization to form the stable 6-bromo-2,2-dimethylchroman-4-one.

  • Chemoselective Carbonyl Reduction: Reduction of the C4 ketone to the corresponding secondary alcohol is executed using sodium borohydride (NaBH₄) in methanol . The choice of methanol over aprotic solvents (like THF) is deliberate; the protic solvent actively coordinates with the borohydride anion, forming intermediate alkoxyborohydrides that are significantly more reactive. The hydride attacks the less sterically hindered face of the carbonyl, yielding the racemic chroman-4-ol.

Synthetic Workflow Diagram

SynthesisWorkflow SM1 4-Bromophenol Cond Acylation & Cyclization Eaton's Reagent, 70°C SM1->Cond SM2 3,3-Dimethylacrylic Acid SM2->Cond Int 6-Bromo-2,2-dimethyl chroman-4-one Cond->Int Fries Rearrangement + Oxa-Michael Addition Red Carbonyl Reduction NaBH4, MeOH, 0°C Int->Red Prod 6-Bromo-2,2-dimethyl chroman-4-ol Red->Prod Hydride Transfer

Fig 1: Two-step synthetic workflow for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, researchers can ensure the integrity of the reaction before proceeding to the next step.

Step 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one

Reagents:

  • 4-Bromophenol: 1.0 equivalent (eq)

  • 3,3-Dimethylacrylic acid: 1.1 eq

  • Eaton’s Reagent (P₂O₅ in MeSO₃H): 5 volumes (v/w)

Step-by-Step Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a drying tube with Eaton's Reagent.

  • Add 4-bromophenol and 3,3-dimethylacrylic acid sequentially at room temperature. Causality Note: Sequential addition prevents the premature polymerization of the acrylic acid.

  • Heat the reaction mixture to 70 °C and stir continuously for 12 hours. Causality Note: 70 °C provides the exact activation energy required for the rate-limiting Fries rearrangement without inducing thermal degradation.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to quench the methanesulfonic acid.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 volumes).

  • Wash the combined organic layers with 1M NaOH (aq) to remove unreacted starting materials, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Checkpoint 1: Reaction completion is confirmed via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:EtOAc mobile phase. The disappearance of the 4-bromophenol spot (R_f ~0.4) and the emergence of a strongly UV-active spot (R_f ~0.6) indicates successful cyclization. Post-workup, ¹H NMR must show a distinct 6H singlet at ~1.45 ppm, confirming the incorporation of the gem-dimethyl group .

Step 2: Synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Reagents:

  • 6-Bromo-2,2-dimethylchroman-4-one: 1.0 eq

  • Sodium Borohydride (NaBH₄): 1.5 eq

  • Methanol (MeOH): 10 volumes (v/w)

Step-by-Step Procedure:

  • Dissolve 6-bromo-2,2-dimethylchroman-4-one in methanol and cool the solution to 0 °C using an ice-water bath.

  • Add NaBH₄ portion-wise over 15 minutes. Causality Note: Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas and minimizes the competitive, solvent-consuming reaction between NaBH₄ and methanol.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding saturated NH₄Cl (aq) until gas evolution ceases, destroying any unreacted hydride.

  • Extract the mixture with Dichloromethane (DCM) (3 × 5 volumes). Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the target alcohol as a solid.

Validation Checkpoint 2: Conversion is validated via Fourier-transform infrared spectroscopy (FTIR). The complete attenuation of the sharp C=O stretching frequency at ~1680 cm⁻¹ and the appearance of a broad O-H stretch at 3300–3400 cm⁻¹ confirms the reduction. In ¹H NMR, the collapse of the C3 methylene singlet and the emergence of a methine doublet of doublets at ~4.75 ppm validates the C4 alcohol formation.

Quantitative Analytics & Spectroscopic Signatures

The table below summarizes the expected quantitative metrics and diagnostic analytical markers required to verify the purity and identity of the intermediate and final product.

CompoundMolecular FormulaMW ( g/mol )Expected YieldKey Diagnostic ¹H NMR Signals (CDCl₃)
Intermediate: 6-Bromo-2,2-dimethylchroman-4-oneC₁₁H₁₁BrO₂255.1175–82%δ 7.95 (d, 1H, Ar-H), 7.53 (dd, 1H, Ar-H), 6.82 (d, 1H, Ar-H), 2.71 (s, 2H, CH₂), 1.45 (s, 6H, 2×CH₃)
Target: 6-Bromo-2,2-dimethylchroman-4-olC₁₁H₁₃BrO₂257.1390–95%δ 7.45 (d, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 6.68 (d, 1H, Ar-H), 4.75 (dd, 1H, CH-OH), 2.10-1.80 (m, 2H, CH₂), 1.40 (s, 3H, CH₃), 1.30 (s, 3H, CH₃)

Note: The C2 methyl groups in the final product appear as two distinct singlets (diastereotopic) due to the newly formed chiral center at C4.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at:[Link]

  • Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. National Institutes of Health (PMC). Available at:[Link]

  • Nitrogenous n-substituted 4-spiro-heterocyclic 2, 2 -dimethylchromane derivatives. Google Patents (WO2008007210A2).
Exploratory

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol derivatives

An in-depth technical guide detailing the synthesis, mechanistic rationale, and pharmacological profiling of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives. Executive Summary The chroman scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the synthesis, mechanistic rationale, and pharmacological profiling of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives.

Executive Summary

The chroman scaffold is universally recognized as a "privileged structure" in medicinal chemistry[1]. Specifically, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 6-bromo-2,2-dimethylchroman-4-ol) and its derivatives represent a highly versatile class of chemical intermediates. This technical whitepaper provides an authoritative guide on the structural rationale, synthetic methodologies, and biological profiling of these derivatives. By extrapolating from structurally analogous chroman compounds, we delineate their potential as kinase inhibitors, antimicrobial agents, and neuroprotective modulators[2].

Structural Rationale & Chemical Space

The pharmacological utility of the 6-bromo-2,2-dimethylchroman core is dictated by its precise structural features, which collectively optimize target engagement and pharmacokinetic stability:

  • The Chroman Core: Provides a rigid, lipophilic backbone that mimics naturally occurring flavonoids, facilitating insertion into hydrophobic binding pockets[2].

  • 2,2-Dimethyl Substitution: The gem-dimethyl group induces the Thorpe-Ingold effect, restricting the conformational flexibility of the pyran ring. This causality locks the molecule into a half-chair conformation, optimally projecting the 4-position substituent into enzyme active sites while providing metabolic stability against oxidation at the 2-position[2].

  • 6-Bromo Substituent: The bromine atom significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Crucially, it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate extended biaryl systems during lead optimization[1].

  • 4-Position Derivatization: The 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor. It can be oxidized to a ketone (chroman-4-one) and subsequently converted via reductive amination to 4-amino derivatives, which are known for SIRT2 and PI3K inhibition[1].

Synthetic Methodologies & Workflows

The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and its downstream derivatives requires a controlled, multi-step approach. The following protocol outlines the validated synthesis of the core and its subsequent derivatization[1][3].

SynthRoute SM 4-Bromo-2-hydroxyacetophenone + 3-Methyl-2-butenal Step1 Microwave Cyclization (160-170 °C, DIPA) SM->Step1 Ketone 6-Bromo-2,2-dimethylchroman-4-one (Precursor) Step1->Ketone Step2 Reduction (NaBH4 or LiAlH4) Ketone->Step2 Alcohol 6-Bromo-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-ol (Core) Step2->Alcohol Step3 Derivatization (Reductive Amination) Alcohol->Step3 Derivative 4-Substituted Derivatives (e.g., 4-amine) Step3->Derivative

Synthetic workflow from acetophenone precursors to functionalized chroman derivatives.

Step-by-Step Synthetic Protocol:
  • Synthesis of 6-Bromo-2,2-dimethylchroman-4-one (Precursor):

    • To a 0.4 M solution of 4-bromo-2-hydroxyacetophenone in ethanol, add 1.1 equivalents of 3-methyl-2-butenal (prenal) and 1.1 equivalents of diisopropylamine (DIPA)[1].

    • Causality: DIPA acts as a base to facilitate the aldol-type condensation, while microwave irradiation drastically reduces reaction time compared to conventional thermal heating.

    • Subject the mixture to microwave irradiation at 160–170 °C for 1 hour.

    • Dilute with dichloromethane (CH₂Cl₂), wash sequentially with 1 M HCl, water, and brine. Dry over MgSO₄, filter, and concentrate[1].

  • Reduction to 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol:

    • Dissolve the chroman-4-one intermediate in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Slowly add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[3].

    • Stir for 2 hours, quench carefully with water/NaOH, and extract with ethyl acetate to yield the 4-ol core[3].

  • Derivatization (e.g., Reductive Amination):

    • To synthesize the 4-amine analog, dissolve the chroman-4-one in methanol. Add an excess of ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN)[1].

    • Stir at room temperature until TLC indicates complete consumption of the starting material, then extract and purify[1].

Biological Activity & Pharmacological Profiling

Chroman derivatives are heavily investigated for their interaction with specific cellular signaling pathways. Table 1 summarizes the projected biological activities based on structurally analogous bromo-substituted chroman scaffolds[2].

Table 1: Comparative Biological Activity Profile

Therapeutic AreaPutative Target / MechanismObserved Effects in Analogous ScaffoldsStructural Requirement
Oncology PI3K/Akt/mTOR Pathway, SIRT2Induction of apoptosis, cell cycle arrest, cytotoxicity against cancer cell lines[2].4-amine or 4-hydroxyl group; 6-halogen enhances potency.
Neurology MAO-A / MAO-B InhibitionNeuroprotection, reduction of oxidative stress, potential Alzheimer's applications[2].Intact chroman core; lipophilic 2,2-dimethyl groups.
Infectious Disease DNA Gyrase InhibitionDisruption of bacterial cell wall synthesis and DNA replication[2].Halogenation at the 6- or 8-position.
Mechanistic Focus: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth and is frequently dysregulated in various malignancies. Chroman-4-ol and chroman-4-amine derivatives have demonstrated the capacity to act as ATP-competitive inhibitors within the kinase domains of PI3K and mTOR[2]. The rigid chroman scaffold anchors the molecule in the hinge region, while the 4-position substituent forms critical hydrogen bonds with the kinase backbone.

SignalingPathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K AKT Akt (Protein Kinase B) PI3K->AKT Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Inhibition mTOR mTOR Complex AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Chroman-4-ol Derivatives Drug->PI3K Drug->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway by chroman derivatives inducing apoptosis.

Experimental Protocols for Biological Validation

To empirically validate the hypothetical anticancer properties of newly synthesized 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol derivatives, a self-validating in vitro cytotoxicity assay must be employed[2].

Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Plating: Seed target cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 10⁴ cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cellular adherence[2].

  • Compound Treatment: Prepare serial dilutions of the chroman derivative in DMSO. Self-Validating Step: Ensure final DMSO concentration remains <0.5% v/v in all wells (including vehicle controls) to prevent solvent-induced toxicity from skewing the data. Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) to quantify the compound's antiproliferative potency.

References

  • Title: WO2008007210A2 - Nitrogenous n-substituted 4-spiro-heterocyclic 2, 2 -dimethylchromane derivatives Source: Google Patents URL
  • Title: Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide Source: BenchChem URL
  • Title: An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine Source: BenchChem URL
  • Title: 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Source: Sigma-Aldrich URL

Sources

Foundational

Technical Whitepaper: Structural Properties, Synthesis, and Functionalization of 6-Bromochroman-4-ol (CAS 18385-77-8)

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 6-Bromo-3,4-dihydro-2H-1-benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol (commonly known as 6-bromochroman-4-ol), designated by CAS number 18385-77-8 , is a highly versatile brominated chroman derivative. It bridges the gap between foundational synthetic methodology and advanced drug discovery, serving as a critical intermediate for central nervous system (CNS) therapeutics, cardiovascular agents, and novel antimalarial compounds[1].

This technical guide provides an in-depth analysis of its physicochemical properties, outlines self-validating protocols for its synthesis, and explores its downstream functionalization via transition-metal catalysis.

Physicochemical Profiling and Structural Causality

The utility of 6-bromochroman-4-ol stems directly from its tripartite structural design:

  • The Chroman Core: Provides a lipophilic, conformationally restricted scaffold that frequently enhances the pharmacokinetic properties and target-binding affinity of drug candidates.

  • The C6 Bromine Atom: Electronically activated for oxidative addition, serving as a reliable anchor for carbon-carbon and carbon-heteroatom bond formation via palladium or nickel catalysis.

  • The C4 Chiral Hydroxyl Group: Introduces a stereocenter that can be exploited for stereospecific functionalization. The absolute configuration at this position often dictates the biological activity of downstream molecules[2].

Quantitative Data Summary

The fundamental properties of CAS 18385-77-8 are summarized in the table below for rapid reference:

PropertyValue / Description
Chemical Name 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Common Synonyms 6-Bromochroman-4-ol; 6-Bromo-4-chromanol
CAS Registry Number 18385-77-8
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Appearance White to pale yellow solid / powder
InChIKey AUBCSGZQJXSWGV-UHFFFAOYSA-N
SMILES OC1CCOC2=CC=C(Br)C=C21
Storage Temperature Room Temperature (or 2-8°C for long-term stability)

Synthetic Methodology: Chemoselective Reduction

To access 6-bromochroman-4-ol, the standard approach involves the chemoselective reduction of the corresponding ketone, 6-bromo-4-chromanone. As a Senior Application Scientist, ensuring the integrity of this transformation requires strict control over reaction parameters to prevent unwanted debromination.

Synthesis_Workflow A 6-Bromo-4-chromanone (Starting Material) B NaBH4 / MeOH (0°C to RT) A->B C Reduction Process (Hydride Transfer) B->C D Aqueous Workup (NH4Cl quench) C->D E 6-Bromochroman-4-ol (CAS 18385-77-8) D->E

Figure 1: Stepwise synthetic workflow for the reduction of 6-bromo-4-chromanone to 6-bromochroman-4-ol.

Protocol 1: Self-Validating Reduction via Sodium Borohydride
  • Step 1: Substrate Dissolution. Dissolve 6-bromo-4-chromanone (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere.

    • Causality: Methanol serves as both the solvent and a protic source to stabilize the alkoxyborohydride intermediates, accelerating the reduction kinetics.

  • Step 2: Hydride Addition. Cool the solution to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) in small portions.

    • Causality: Temperature control (0°C) is critical to manage the exothermic hydride transfer. NaBH₄ is explicitly selected over stronger reducing agents like LiAlH₄ to ensure absolute chemoselectivity—reducing the ketone without triggering reductive debromination at the C6 position or unwanted ring-opening of the chroman scaffold.

  • Step 3: In-Process Control (IPC). Stir the mixture for 2 hours, allowing it to gradually warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system.

    • Causality (Self-Validation): The complete disappearance of the UV-active ketone starting material and the emergence of a more polar, easily stainable (e.g., with KMnO₄) alcohol spot confirms quantitative conversion before proceeding to workup.

  • Step 4: Quench and Extraction. Quench the reaction carefully by dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.

    • Causality: A mild, slightly acidic NH₄Cl quench safely neutralizes excess borohydride and breaks down boron complexes without risking the acid-catalyzed dehydration of the newly formed benzylic alcohol, which stronger acids (like HCl) might provoke.

Advanced Functionalization & Medicinal Applications

The C6 bromine atom of CAS 18385-77-8 is an ideal handle for transition-metal-catalyzed cross-coupling, enabling the synthesis of complex 6-arylchroman derivatives. Notably, these derivatives have been heavily utilized in the synthesis of transmission-blocking antimalarials (e.g., DDD01035881 analogs) targeting male gametes[2], as well as in syn-selective aryl nickelation methodologies[3].

Functionalization_Logic A 6-Bromochroman-4-ol (Bromine at C6) B Pd Catalyst + Base (e.g., Pd(PPh3)4, K2CO3) A->B D Suzuki-Miyaura Cross-Coupling B->D C Arylboronic Acid (Ar-B(OH)2) C->B E 6-Arylchroman-4-ol (Advanced Intermediate) D->E F Antimalarial Agents (e.g., DDD01035881) E->F

Figure 2: Logical pathway for Pd-catalyzed functionalization of 6-bromochroman-4-ol.

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow
  • Step 1: Catalyst and Substrate Loading. In a flame-dried Schlenk flask, combine 6-bromochroman-4-ol (1.0 eq), the desired arylboronic acid (1.5 eq), and the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is chosen because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, thereby outcompeting protodeboronation side reactions that plague electron-rich boronic acids.

  • Step 2: Base and Solvent Addition. Add a rigorously degassed mixture of Toluene/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 eq).

    • Causality: The biphasic solvent system ensures the solubility of both the highly organic substrates and the inorganic base. Crucially, K₂CO₃ is a sufficiently mild base to activate the boronic acid (forming the reactive boronate species) without deprotonating the C4 hydroxyl group of the chromanol, which could otherwise poison the catalyst or lead to unwanted alkoxide-driven side reactions.

  • Step 3: Heating and IPC Validation. Heat the biphasic mixture to 90°C under an inert argon atmosphere for 12 hours. Validate reaction completion via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality (Self-Validation): LC-MS provides definitive mass confirmation of the cross-coupled product, allowing the scientist to distinguish the desired mass from unreacted starting material or homocoupled boronic acid byproducts, ensuring the integrity of the catalytic cycle.

  • Step 4: Isolation. Cool to room temperature, separate the organic layer, concentrate, and purify the resulting 6-arylchroman-4-ol via silica gel flash chromatography.

Conclusion

CAS 18385-77-8 (6-Bromochroman-4-ol) is far more than a simple structural intermediate; it is a meticulously designed synthon that offers orthogonal reactivity. By understanding the causality behind its chemical behavior—from the chemoselectivity required during its synthesis to the base-sensitivity of its free hydroxyl group during cross-coupling—researchers can reliably leverage this compound to unlock new chemical spaces in drug discovery and advanced materials.

References

  • ChemicalCell Product Data:6-Bromo-3,4-Dihydro-2H-1-Benzopyran-4-Ol CAS NO 18385-77-8. ChemicalRoot.
  • Sigma-Aldrich Product Data:6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. MilliporeSigma.
  • Journal of Medicinal Chemistry (ACS Publications):Structure–Activity Relationship Studies of a Novel Class of Transmission Blocking Antimalarials Targeting Male Gametes.
  • The Journal of Organic Chemistry (ACS Publications):Nickel Catalyzed syn-Selective Aryl Nickelation and Cyclization of Aldehyde/Enone-Tethered Terminal Alkynes with Arylboronic Acids.

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, a substituted chromanol of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a detailed and predictive spectroscopic profile. It is intended to serve as a robust reference for researchers, scientists, and drug development professionals involved in the synthesis, identification, and characterization of benzopyran derivatives. The guide covers predicted data and interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols.

Introduction and Rationale

The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (chroman) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potassium channel activators and antioxidants. The specific functionalization of this scaffold, as seen in 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, provides a key intermediate for further synthetic elaboration. The bromine atom at the 6-position offers a versatile handle for cross-coupling reactions, while the hydroxyl group at the 4-position allows for a variety of chemical transformations.

Unambiguous structural confirmation of such molecules is paramount and relies on a multi-faceted analytical approach. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this process. Each technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation patterns, further confirming the structure.

This guide provides an expert, predictive analysis of the key spectroscopic features of the title compound. The causality behind spectral predictions is explained, grounding the data in established chemical principles and drawing parallels with known derivatives to ensure a trustworthy and authoritative resource.

Molecular Structure and Synthetic Context

A clear understanding of the molecule's three-dimensional structure is fundamental to interpreting its spectroscopic output.

G Figure 2. NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acquire_h1 ¹H Spectrum Acquisition (16 scans, 2s relaxation delay) prep->acquire_h1 acquire_c13 ¹³C{¹H} Spectrum Acquisition (1024 scans, 2s relaxation delay) prep->acquire_c13 process Data Processing (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Spectral Analysis & Interpretation process->analyze

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum at 125 MHz. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024) is required. A relaxation delay of 2 seconds is appropriate.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3550 - 3200 Strong, Broad O-H Stretch Alcohol
3080 - 3010 Medium C-H Stretch Aromatic
2980 - 2850 Strong C-H Stretch Aliphatic (CH₃, CH₂)
1600, 1480 Medium-Strong C=C Stretch Aromatic Ring
1230 Strong C-O Stretch Aryl Ether
1050 Strong C-O Stretch Secondary Alcohol

| ~550 | Medium | C-Br Stretch | Aryl Bromide |

Expertise & Causality: The most prominent and diagnostic peak will be the broad O-H stretching band from the alcohol, centered around 3400 cm⁻¹. The presence of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ confirms the saturated part of the molecule. The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring, and the strong absorptions in the 1250-1000 cm⁻¹ "fingerprint region" will be dominated by the C-O stretching vibrations of the ether and alcohol moieties.

Experimental Protocol for IR Spectroscopy
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of air (CO₂, water vapor).

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under energetic conditions.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular formula is C₁₁H₁₃BrO₂. The nominal molecular weight is 272 g/mol for the ⁷⁹Br isotope and 274 g/mol for the ⁸¹Br isotope.

  • Molecular Ion (M⁺˙): A characteristic pair of peaks at m/z 272 and m/z 274 with approximately equal intensity is expected, which is the hallmark of a monobrominated compound.

  • Loss of Methyl (M-15): Fragmentation of a methyl group from the gem-dimethyl setup is a highly probable event, leading to a stable tertiary carbocation. This would give rise to peaks at m/z 257/259 .

  • Loss of Water (M-18): Dehydration involving the alcohol at C-4 is another common fragmentation pathway for alcohols, which would result in peaks at m/z 254/256 .

  • Alpha Cleavage: Cleavage of the C-C bond adjacent to the ring oxygen (C8-C9 bond) is possible. However, the most significant alpha cleavage is the loss of a propyl-alcohol fragment containing C2, C3, and C4.

  • Retro-Diels-Alder (RDA) type fragmentation: While not a classic RDA, cleavage of the heterocyclic ring can occur. A key fragmentation would involve the cleavage of the C4a-O and C4-C3 bonds, leading to a fragment corresponding to the bromophenol portion.

Table 4: Predicted Major Mass Fragments

m/z Proposed Fragment
272/274 [M]⁺˙ (Molecular Ion)
257/259 [M - CH₃]⁺
254/256 [M - H₂O]⁺˙
199/201 [M - C₃H₇O]⁺ (Loss of the side chain from the ether oxygen)

| 171/173 | Fragment corresponding to bromophenol cation |

Figure 3. Predicted MS Fragmentation M [M]⁺˙ m/z 272/274 M15 [M-CH₃]⁺ m/z 257/259 M->M15 - •CH₃ M18 [M-H₂O]⁺˙ m/z 254/256 M->M18 - H₂O F199 Fragment m/z 199/201 M->F199 - C₃H₇O• F171 Bromophenol fragment m/z 171/173 M15->F171 - C₃H₄O

Caption: Key predicted fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps up to 280 °C to ensure elution of the analyte.

  • MS Detection: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte. The mass spectrum corresponding to this peak is extracted and analyzed for the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive, multi-technique spectroscopic profile detailed in this guide provides a robust framework for the identification and structural verification of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton, the IR spectrum confirms the presence of key alcohol, ether, and aromatic functional groups, and the mass spectrum establishes the molecular weight and provides corroborating structural information through its distinct isotopic pattern and fragmentation. By integrating these predicted data with the provided experimental protocols, researchers can confidently characterize this valuable synthetic intermediate and its derivatives.

References

Note: As this guide is predictive, direct citations for experimental data of the title compound are not available. The references below support the general principles and data for analogous structures.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chiacchio, U., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2109. [Link]

  • NIST Chemistry WebBook. (2023). Data for Benzopyran derivatives. National Institute of Standards and Technology. [Link]

Foundational

The Physicochemical Dynamics of 6-Bromo-4-chromanol: Solubility, Stability, and Analytical Workflows

Executive Summary & Mechanistic Context As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, 6-bromo-4-chromanol (CAS: 18385-77-8) has emerged as a critical chiral building block[1]. Character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, 6-bromo-4-chromanol (CAS: 18385-77-8) has emerged as a critical chiral building block[1]. Characterized by a transition-metal-reactive aryl bromide at the C6 position and a derivatizable benzylic alcohol at the C4 position, this compound is indispensable for synthesizing central nervous system (CNS) therapeutics, cardiovascular agents, and complex viral inhibitors, such as those targeting [2].

However, the unique structural dichotomy of 6-bromo-4-chromanol—an electron-rich chroman core coupled with a reactive benzylic hydroxyl group—introduces specific solubility and stability challenges. As a Senior Application Scientist, understanding the causality behind these physicochemical behaviors is paramount for preventing premature degradation, maintaining chiral integrity, and optimizing downstream cross-coupling reactions[3].

Intrinsic Solubility Profiling

The solubility behavior of 6-bromo-4-chromanol is dictated by the competing forces of its hydrophobic 6-bromobenzene fused ring and its hydrophilic C4-hydroxyl group.

Causality of Solvation: Because the molecule lacks ionizable basic amines or acidic carboxylic groups (the alcohol pKa is >14), its solubility cannot be manipulated via standard pH adjustments. Instead, solvation relies entirely on the solvent's polarity and its ability to engage in hydrogen bonding with the C4-hydroxyl moiety while simultaneously solvating the lipophilic bromochroman core.

Table 1: Solubility Profile of 6-Bromo-4-chromanol in Common Solvents
Solvent SystemDielectric Constant (ε)Est. Solubility Range (mg/mL)Mechanistic Rationale
Water 80.1< 0.1 (Practically Insoluble)High lipophilicity of the brominated aromatic ring prevents aqueous hydration shell formation.
Methanol / Ethanol 32.7 / 24.550 - 100 (Freely Soluble)Strong protic hydrogen bonding with the C4-hydroxyl group disrupts the solid crystal lattice.
DMSO / DMF 46.7 / 36.7> 100 (Very Soluble)Intense dipole-dipole interactions rapidly solvate both the polar and non-polar domains.
Dichloromethane (DCM) 8.930 - 50 (Soluble)Favorable van der Waals solvation of the non-polar chroman core.
Hexanes 1.91 - 5 (Sparingly Soluble)Complete lack of polar interactions leaves the hydroxyl moiety energetically unsatisfied.

Stability Dynamics & Degradation Pathways

The stability of 6-bromo-4-chromanol is heavily compromised by the benzylic nature of its C4 position. The proximity of the hydroxyl group to the aromatic ring makes it highly susceptible to specific degradation vectors.

Causality of Degradation:

  • Acid-Catalyzed Dehydration: Under acidic conditions, the C4-hydroxyl group is protonated and eliminated as water. This forms a resonance-stabilized benzylic carbocation. Subsequent deprotonation at the adjacent C3 position yields the dehydrated product, 6-bromo-2H-chromene .

  • Chiral Racemization: If the aforementioned carbocation is subjected to mild solvolysis rather than elimination, water can re-attack from either face of the planar carbocation, leading to a complete loss of enantiomeric purity.

  • Oxidation: In the presence of oxygen, heat, or transition-metal catalysts (often used in downstream ), the secondary alcohol is easily oxidized to the corresponding ketone, 6-bromochroman-4-one [3].

Degradation A 6-Bromo-4-chromanol (Intact API / Synthon) B 6-Bromochroman-4-one (Oxidation Product) A->B O2, Heat / Catalysts C 6-Bromo-2H-chromene (Dehydration Product) A->C Strong Acid (H+) D Racemized Chromanol (Loss of Chirality) A->D Mild Acid (Carbocation)

Figure 1: Primary degradation pathways of 6-bromo-4-chromanol under environmental stress.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . This means the protocols inherently contain internal checks to prove that the data generated is an artifact of the compound's true behavior, not an analytical error.

Protocol 1: Kinetic Solubility Determination via HPLC-UV

Because 6-bromo-4-chromanol possesses a strong UV chromophore (the conjugated aromatic ether), HPLC-UV at 275 nm is the optimal quantification method.

  • Preparation: Weigh exactly 10.0 mg of 6-bromo-4-chromanol into a 20 mL amber glass vial (amber prevents photo-oxidation).

  • Solvent Addition: Add 10.0 mL of the target solvent (e.g., 10% DMSO in aqueous buffer).

  • Agitation: Place the vial in an orbital shaker at 300 RPM and 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to saturate the filter membrane.

  • Quantification: Inject 10 µL of the filtrate into an HPLC system (C18 column, Acetonitrile/Water gradient).

  • Self-Validation Check: Calculate the mass balance. Compare the sum of the peak areas of the dissolved compound and any detected degradants against a reference standard calibration curve. A mass balance recovery of 98-102% validates that the compound did not adsorb to the filter membrane or volatilize during the assay.

Protocol 2: Forced Degradation Profiling

This workflow identifies the exact environmental limits of the compound before downstream synthesis.

  • Sample Prep: Prepare a 1.0 mg/mL stock solution of 6-bromo-4-chromanol in HPLC-grade Methanol.

  • Stress Application: Aliquot 1 mL of stock into three separate vials.

    • Acidic: Add 100 µL of 0.1 N HCl.

    • Oxidative: Add 100 µL of 3% H₂O₂.

    • Thermal: Seal and heat to 60°C.

  • Quenching: After exactly 4 hours, immediately neutralize the acidic sample with 100 µL of 0.1 N NaOH, and quench the oxidative sample with sodium thiosulfate. Causality: Immediate quenching halts the reaction, preventing secondary degradation of the primary degradants.

  • Analysis: Run samples via HPLC-UV.

  • Self-Validation Check: Inject a neutralized, unstressed control sample alongside the stressed samples. The control must show >99% purity, validating that the degradation observed in the stressed samples is strictly due to the applied stress vectors, not the sample preparation or the analytical method itself.

Workflow S1 1. Sample Preparation S2 2. Stress Application S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. HPLC-UV Analysis S3->S4 S5 5. Mass Balance Calculation S4->S5

Figure 2: Step-by-step experimental workflow for forced degradation studies.

Storage and Handling Standards

Based on the physicochemical profiling, 6-bromo-4-chromanol must be stored under strict conditions to maintain its utility as a pharmaceutical intermediate[4]:

  • Temperature: Store at 2°C to 8°C to arrest thermal oxidation pathways.

  • Atmosphere: Flush containers with Argon or Nitrogen gas prior to sealing to displace ambient oxygen and moisture, preventing ketone formation.

  • Container: Use tightly sealed, amber glass vials to block UV-induced radical initiation at the benzylic position.

References

  • ChemicalCell. "6-Bromo-3,4-Dihydro-2H-1-Benzopyran-4-Ol CAS NO 18385-77-8." ChemicalRoot Database. URL: [Link]

  • Google Patents. "US10407410B2 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication." Google Patents.
  • University of Wisconsin–Madison. "Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules." UW-Madison Digital Collections. URL:[Link]

Sources

Exploratory

The Therapeutic Landscape of Chromanol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The chromanol scaffold, a core structural motif in a diverse range of natural and synthetic compounds, represents a privileged platform in medicinal chemistry. This technical guide provides an in-depth explorati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromanol scaffold, a core structural motif in a diverse range of natural and synthetic compounds, represents a privileged platform in medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of chromanol derivatives. We will delve into their well-established antioxidant properties and expand into their promising applications in neuroprotection, cardioprotection, and oncology. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and a critical analysis of structure-activity relationships. Our objective is to equip you with the foundational knowledge and practical methodologies required to accelerate the discovery and development of novel chromanol-based therapeutics.

The Chromanol Core: A Foundation for Diverse Bioactivity

The fundamental chromanol structure, characterized by a bicyclic 2-methyl-3,4-dihydro-2H-chromen-6-ol core, is the cornerstone of a vast family of bioactive molecules.[1] The most prominent natural examples are the tocopherols and tocotrienols, which collectively form the vitamin E family.[1] The key to their biological activity lies in the phenolic hydroxyl group on the chromanol ring, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[2] The lipophilicity of the side chain dictates their distribution within biological membranes, a critical factor in their antioxidant efficacy.[3]

The versatility of the chromanol scaffold allows for extensive synthetic modification, leading to a new generation of derivatives with enhanced potency and novel mechanisms of action beyond simple radical scavenging. These synthetic strategies often focus on modifying the side chain or the chromanol ring itself to improve bioavailability, target specificity, and therapeutic efficacy.[3]

The Antioxidant Engine: Mechanism and Evaluation

Chromanol derivatives are potent chain-breaking antioxidants, interrupting the propagation of lipid peroxidation in cellular membranes.[2] The chromanoxyl radical formed after hydrogen donation is relatively stable due to resonance delocalization, preventing it from initiating new radical chains.[3] The antioxidant efficiency of a chromanol derivative is determined by the rate of its reaction with free radicals and the stability of the resulting chromanoxyl radical.[3][4]

Structure-Activity Relationship (SAR) for Antioxidant Capacity

The antioxidant potency of chromanol derivatives is intricately linked to their molecular structure. Key structural features influencing their radical scavenging ability include the methylation pattern of the chromanol ring and the nature of the side chain.

Derivative TypeKey Structural FeaturesImpact on Antioxidant ActivityRepresentative Compounds
Tocopherols Saturated phytyl tailα-tocopherol is the most biologically active form due to the specific methylation pattern on the chromanol ring.[1]α-tocopherol, γ-tocopherol, δ-tocopherol
Tocotrienols Unsaturated isoprenoid tailThe three double bonds in the tail allow for more efficient penetration into tissues with saturated fatty layers.[5] Generally exhibit stronger antioxidant activity than their corresponding tocopherols.[5][6]α-tocotrienol, γ-tocotrienol, δ-tocotrienol
Synthetic Analogs Modified chromanol ring or side chainModifications can enhance radical scavenging and recycling. For instance, "twin-chromanol" shows superior radical scavenging compared to α-tocopherol.[3][4]Trolox, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), twin-chromanol
Experimental Protocol: In Vitro Antioxidant Capacity Assessment (ABTS Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method to determine the total antioxidant capacity of a compound.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the chromanol derivative solution (at various concentrations) to 190 µL of the ABTS•+ working solution in a 96-well microplate.

    • Incubate the mixture at room temperature for a defined period (e.g., 6-10 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging is calculated using the following formula:

      where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

    • The results are often expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the ABTS•+ radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotection: Beyond Antioxidant Activity

The neuroprotective effects of chromanol derivatives extend beyond their free radical scavenging capabilities and involve the modulation of key signaling pathways implicated in neuronal survival and death.

Mechanisms of Neuroprotection
  • Anti-inflammatory Effects: Chromanol derivatives can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of microglia.[5][7][8]

  • Mitochondrial Protection: They can preserve mitochondrial function by reducing oxidative stress within the mitochondria, thereby preventing the initiation of the intrinsic apoptotic pathway.[6][8]

  • Modulation of Signaling Pathways: Certain chromanol derivatives have been shown to activate pro-survival signaling cascades, such as the ERK-CREB pathway, which is crucial for neuronal plasticity and survival.

Signaling Pathway: The ERK-CREB Axis in Neuroprotection

ERK_CREB_Pathway Chromanol Chromanol Derivative ROS Reactive Oxygen Species (ROS) Chromanol->ROS Inhibits MEK MEK Chromanol->MEK Activates ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates pCREB p-CREB Gene_Expression Gene Expression (Neuronal Survival & Plasticity) pCREB->Gene_Expression Promotes

Caption: Chromanol derivatives can exert neuroprotective effects by activating the ERK-CREB signaling pathway.

Experimental Protocol: Western Blot Analysis of ERK-CREB Pathway Activation

Objective: To determine the effect of a chromanol derivative on the phosphorylation of ERK and CREB in neuronal cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) to 70-80% confluency.

    • Treat the cells with the chromanol derivative at various concentrations for a specified time. Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-CREB, and total CREB overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Cardioprotection: A Multifaceted Approach

Chromanol derivatives have emerged as promising agents for the prevention and treatment of cardiovascular diseases, primarily through their ability to mitigate oxidative stress and inflammation, key drivers of cardiac pathology.

Mechanisms of Cardioprotection
  • Protection Against Ischemia-Reperfusion (I/R) Injury: Chromanols can protect the myocardium from I/R injury by reducing oxidative damage and preserving mitochondrial function.[9][10] The active metabolite of sonlicromanol, KH176m, has been shown to protect against short-duration cardiac I/R injury.[9][11]

  • Modulation of Endothelial Function: A healthy vascular endothelium is crucial for cardiovascular health. Chromanol derivatives can help maintain endothelial function by promoting the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule.

  • Inhibition of Voltage-Gated Potassium Channels: Some synthetic chromanol derivatives, such as chromanol 293B, have been shown to selectively block the slow component of the delayed rectifier K+ current (IKs) in cardiomyocytes, a potential target for antiarrhythmic drugs.[12][13][14]

Experimental Workflow: In Vitro Cardiotoxicity Assessment

Cardiotoxicity_Workflow iPSC_CMs Human iPSC-derived Cardiomyocytes Treatment Treat with Chromanol Derivative (Concentration and Time Course) iPSC_CMs->Treatment Calcium_Flux Calcium Flux Assay (e.g., Fluo-4 AM) Treatment->Calcium_Flux Mito_Tox Mitochondrial Toxicity Assay (e.g., JC-10) Treatment->Mito_Tox Viability Cell Viability Assay (e.g., Calcein AM) Treatment->Viability Data_Analysis Data Analysis (EC50, Beat Rate, Irregularity) Calcium_Flux->Data_Analysis Mito_Tox->Data_Analysis Viability->Data_Analysis

Caption: Workflow for assessing the cardiotoxicity of chromanol derivatives using human iPSC-derived cardiomyocytes.

Experimental Protocol: Assessing Cardiotoxicity in Human iPSC-Derived Cardiomyocytes

Objective: To evaluate the potential cardiotoxic effects of a chromanol derivative on human cardiomyocytes.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes on a suitable matrix (e.g., Matrigel) until they form a spontaneously beating syncytium.

  • Compound Treatment:

    • Expose the cardiomyocytes to a range of concentrations of the chromanol derivative for a defined period (e.g., 24 or 48 hours).

  • Calcium Flux Measurement:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Record the fluorescence intensity over time using a high-speed imaging system to measure the kinetics of intracellular calcium transients, which correlate with cardiomyocyte contraction.

  • Mitochondrial Membrane Potential Assessment:

    • Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-10 or TMRE).

    • Use fluorescence microscopy to assess changes in mitochondrial membrane potential, an indicator of mitochondrial dysfunction.

  • Cell Viability Assay:

    • Assess cell viability using a live/dead staining kit (e.g., Calcein AM/ethidium homodimer-1).

  • Data Analysis:

    • Analyze the calcium transient data to determine parameters such as beat rate, amplitude, and regularity.

    • Quantify changes in mitochondrial membrane potential and cell viability.

    • Determine the concentration-response relationships to identify any potential cardiotoxic liabilities.

Anti-Cancer Applications: A Promising Frontier

The chroman scaffold is a core structure in numerous compounds with demonstrated anti-cancer activity.[15] Chromanol derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Mechanisms of Anti-Cancer Activity
  • Induction of Apoptosis: Chromanol derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.

  • Inhibition of Pro-survival Signaling: These compounds can inhibit signaling pathways that promote cancer cell survival and growth.

Experimental Protocol: Evaluating Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the chromanol derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Conclusion and Future Directions

Chromanol derivatives represent a remarkably versatile class of molecules with a broad spectrum of therapeutic applications. Their inherent antioxidant properties provide a solid foundation for their use in diseases characterized by oxidative stress. Furthermore, the ability to synthetically modify the chromanol scaffold opens up exciting avenues for the development of highly potent and selective drugs targeting a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.

Future research should focus on elucidating the detailed molecular mechanisms underlying the diverse biological activities of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development. The continued exploration of the therapeutic potential of chromanol derivatives holds great promise for addressing significant unmet medical needs.

References

  • Safety and Neuroprotective Efficacy of Palm Oil and Tocotrienol-Rich Fraction from Palm Oil: A Systematic Review. (2020). PMC. [Link]

  • An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders. Frontiers in Nutrition. [Link]

  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. (2005). ACS Publications. [Link]

  • The protection of bioenergetic functions in mitochondria by new synthetic chromanols. (2005). Biochemical Pharmacology. [Link]

  • Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. (2005). PubMed. [Link]

  • New scientific reviews highlight tocotrienols' potent neuroprotective effects. (2025). nutraceuticalbusinessreview.com. [Link]

  • Relationship: Alzheimer's Disease and tocotrienols. Caring Sunshine. [Link]

  • The Neuroprotective Potential Of Natural Vitamin E Tocotrienols. MPOC. [Link]

  • In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. (2017). PubMed. [Link]

  • iPSC derived cardiomyocytes for cardiac toxicity assessment. Innovation Platform - NC3Rs. [Link]

  • Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels. (2000). PubMed. [Link]

  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. ResearchGate. [Link]

  • Stereoselective Interactions of the Enantiomers of Chromanol 293B with Human Voltage-Gated Potassium Channels. ResearchGate. [Link]

  • Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. (1998). PubMed. [Link]

  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. (2005). ACS Publications. [Link]

  • In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. ResearchGate. [Link]

  • The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury. (2021). PubMed. [Link]

  • Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. (2019). Circulation Research. [Link]

  • The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury. (2021). PMC. [Link]

  • Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. (2007). PubMed. [Link]

  • Chromanol 293B. Bio-Techne. [Link]

  • Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. (2011). PubMed. [Link]

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. (2020). PMC. [Link]

  • Chromon-3-aldehyde derivatives restore mitochondrial function in rat cerebral ischemia. (2020). Bratislava Medical Journal. [Link]

  • Towards prevention of ischemia-reperfusion kidney injury: Pre-clinical evaluation of 6-chromanol derivatives and the lead compound SUL-138. (2022). PubMed. [Link]

  • Anti‐Inflammatory Effects and Macrophage Activation Induced by Bioavailable Cinnamon Polyphenols in Mice. ResearchGate. [Link]

  • Anastatin Derivatives Alleviate Myocardial Ischemia-Reperfusion Injury via Antioxidative Properties. (2021). MDPI. [Link]

  • Protection against myocardial ischemia/reperfusion injury in mice by 3-caffeoylquinic acid isomers isolated from Saxifraga tangutica. (2024). RSC Publishing. [Link]

  • Enhancement of Anti-Inflammatory Activity of Curcumin Using Phosphatidylserine-Containing Nanoparticles in Cultured Macrophages. (2016). MDPI. [Link]

  • How vanadium and manganese compounds impact cardiac mitochondrial function. Frontiers in Physiology. [Link]

  • Anti-Inflammatory Effects and Mechanisms of Dandelion in RAW264.7 Macrophages and Zebrafish Larvae. (2022). PMC. [Link]

  • The Protective Effect of Kaempferol Against Ischemia/Reperfusion Injury Through Activating SIRT3 to Inhibit Oxidative Stress. Redalyc. [Link]

  • α-Tocopherol and γ-tocopherol decrease inflammatory response and insulin resistance during the interaction of adipocytes and macrophages. KoreaScience. [Link]

  • Differential Regulatory Effects of Cannabinoids and Vitamin E Analogs on Cellular Lipid Homeostasis and Inflammation in Human Macrophages. (2026). MDPI. [Link]

  • In Regulation of Endothelial Barrier Function. ResearchGate. [Link]

  • Molecular Regulation of Vascular Endothelial Growth Factor Expression in the Retinal Pigment Epithelium. Harvard DASH. [Link]

  • Regulation of Endothelial Cell Differentiation and Specification. (2011). PMC. [Link]

  • Endothelial Notch Signaling Regulates the Function of the Retinal Pigment Epithelial Barrier via EC Angiocrine Signaling. (2023). MDPI. [Link]

  • Genetic regulation of endothelial function. (2005). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol for Accelerated Drug Discovery

Introduction: Unlocking the Potential of the Benzopyran Scaffold The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Benzopyran Scaffold

The benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These compounds and their derivatives are integral to therapeutic research, with applications ranging from anticancer and anti-inflammatory to antiviral and neuroprotective agents.[2][4][5] The inherent lipophilicity and structural features of the benzopyran core make it an excellent starting point for developing drug candidates.[1]

This guide focuses on a particularly versatile building block: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 6-bromo-4-chromanol). This molecule presents two primary, orthogonal sites for chemical modification: the secondary alcohol at the C4 position and the aryl bromide at the C6 position. This dual reactivity allows for the systematic and diverse functionalization required for robust Structure-Activity Relationship (SAR) studies in drug development programs.

These application notes provide detailed, field-proven protocols for the strategic derivatization of this key intermediate. We will explore reactions at each functional group, explaining the causality behind experimental choices and providing self-validating workflows for researchers, scientists, and drug development professionals.

Core Derivatization Strategies: A Dual-Pronged Approach

The synthetic utility of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol stems from its two distinct reactive handles. The following sections detail protocols for modifying the C4-hydroxyl group and the C6-bromo substituent.

Transformations at the C4-Hydroxyl Group

The secondary alcohol at the C4 position is a versatile functional group that can be readily oxidized, esterified, or converted into an ether, allowing for fine-tuning of steric and electronic properties.

Expert Insight: Oxidation of the C4-alcohol to the corresponding ketone (a chroman-4-one) is a pivotal first step in many synthetic routes. Chroman-4-ones are not only stable intermediates but are also prevalent in biologically active molecules and serve as precursors for further modifications like the synthesis of homoisoflavonoids or benzylidene derivatives.[6][7] This transformation provides a new electrophilic center for nucleophilic additions.

Protocol 1: TEMPO-Mediated Oxidation

This protocol utilizes a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-catalyzed oxidation, a mild and efficient method for converting secondary alcohols to ketones.[8]

Reagent/Material Stoichiometry (eq.) Key Conditions & Notes
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol1.0Starting Material.
Dichloromethane (DCM)-Anhydrous solvent, approx. 10 mL per gram of starting material.
Sodium Acetate (NaOAc)1.2Acts as a mild base.
TEMPO0.02 (2 mol%)Catalyst.
Sodium Dichloroisocyanurate (NaDCC)0.6Stoichiometric oxidant. Added in portions to control the reaction exotherm.

Step-by-Step Methodology:

  • Dissolve 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq) in dichloromethane.

  • To the solution, add Sodium Acetate (1.2 eq) and TEMPO (0.02 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add Sodium Dichloroisocyanurate (0.6 eq) in small portions over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2,2-dimethylchroman-4-one.

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Substrate in DCM B Add NaOAc & TEMPO A->B C Cool to 0-5 °C B->C D Portion-wise addition of NaDCC C->D E Stir at RT (2-4h) D->E F Monitor by TLC/LC-MS E->F G Quench with Na2S2O3 F->G H Aqueous Workup (Wash, Dry) G->H I Purify via Chromatography H->I J J I->J Final Product: 6-Bromo-2,2-dimethylchroman-4-one

Caption: Workflow for the oxidation of the C4-hydroxyl group.

Expert Insight: Acylation and alkylation are fundamental derivatization techniques used to modify polarity, lipophilicity, and metabolic stability.[9][10] Esterification introduces an acyl group, while etherification (O-alkylation) adds an alkyl or aryl group, both of which can significantly impact a compound's pharmacokinetic profile.

Protocol 2: General Procedure for Esterification

Reagent/Material Stoichiometry (eq.) Key Conditions & Notes
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol1.0Starting Material.
Acyl Chloride or Anhydride (e.g., Acetyl Chloride)1.2Acylating agent.
Pyridine or Triethylamine (TEA)2.0Base and solvent/co-solvent.
Dichloromethane (DCM)-Anhydrous solvent.

Step-by-Step Methodology:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM and add the base (2.0 eq).

  • Cool the solution to 0 °C.

  • Add the acylating agent (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography as needed.

Protocol 3: General Procedure for Williamson Ether Synthesis

Reagent/Material Stoichiometry (eq.) Key Conditions & Notes
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol1.0Starting Material.
Sodium Hydride (NaH), 60% dispersion in oil1.5Strong base. Handle with extreme care under inert atmosphere.
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)1.2Electrophile.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)-Anhydrous polar aprotic solvent.

Step-by-Step Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), suspend NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the starting alcohol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to form the alkoxide.

  • Cool back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.[11]

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Functionalization at the C6-Bromo Position

The aryl bromide at the C6 position is an ideal handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Expert Insight: The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, celebrated for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13] This reaction facilitates the formation of a C(sp²)-C(sp²) bond, allowing for the synthesis of biaryl and heteroaryl-substituted benzopyrans, which are common motifs in pharmacologically active compounds.[5][14]

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust set of conditions applicable to a wide range of aryl and heteroaryl boronic acids.

Reagent/Material Stoichiometry (eq.) Key Conditions & Notes
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol1.0Starting Material.
Aryl/Heteroaryl Boronic Acid1.5Coupling partner.
Pd(dppf)Cl₂·CH₂Cl₂0.03 (3 mol%)Palladium pre-catalyst. Other catalysts like Pd(PPh₃)₄ can also be used.[5]
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)3.0Base. The choice of base can be critical for reaction success.[15]
1,4-Dioxane / Water-Solvent system (e.g., 4:1 v/v). Degassing is crucial.

Step-by-Step Methodology:

  • In a reaction vessel, combine the 6-bromo starting material (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Mechanistic Insight: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl derivative.

G Pd0 Pd(0)L2 Substrate Ar-Br PdII Ar-Pd(II)-Br(L2) PdII_R Ar-Pd(II)-R'(L2) PdII->PdII_R Transmetalation PdII_R->Pd0 Product Ar-R' PdII_R->Product Reductive Elimination Substrate->PdII Oxidative Addition Boronic R'-B(OH)2 Boronic->PdII Base Base (e.g., Cs2CO3) Base->Boronic activation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Application: A Multi-Step Derivatization Workflow

The true power of this scaffold lies in the ability to combine these derivatization strategies sequentially. A researcher can first diversify the C6 position via Suzuki coupling and then modify the C4-hydroxyl group on the newly created library of 6-aryl benzopyranols. This approach rapidly generates a matrix of compounds for comprehensive biological screening.

G cluster_c6 C6 Derivatization cluster_c4 C4 Derivatization Start 6-Bromo-2,2-dimethyl-3,4-dihydro- 2H-1-benzopyran-4-ol Suzuki Suzuki Coupling (Protocol 4) Start->Suzuki Aryl_Library Library of 6-Aryl/Heteroaryl Benzopyran-4-ols Suzuki->Aryl_Library Oxidation Oxidation (Protocol 1) Aryl_Library->Oxidation Esterification Esterification (Protocol 2) Aryl_Library->Esterification Etherification Etherification (Protocol 3) Aryl_Library->Etherification Final_Ketones Library of 6-Aryl/Heteroaryl Chroman-4-ones Oxidation->Final_Ketones Final_Esters Library of 6-Aryl/Heteroaryl Benzopyran-4-yl Esters Esterification->Final_Esters Final_Ethers Library of 6-Aryl/Heteroaryl Benzopyran-4-yl Ethers Etherification->Final_Ethers

Caption: A strategic workflow for generating diverse compound libraries.

Conclusion

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a high-value intermediate for chemical and pharmaceutical research. The protocols detailed herein provide robust and reproducible methods for its derivatization at two key positions. By strategically applying oxidation, esterification, etherification, and Suzuki-Miyaura cross-coupling reactions, research teams can efficiently generate diverse libraries of novel benzopyran derivatives, accelerating the identification of new lead compounds and the exploration of complex biological landscapes.

References

  • Kumar, A., Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • ResearchGate. (2026, January 22). (PDF) NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • Gress, J. L., et al. (2014). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. [Link]

  • Anveshana's International Publication. (2023). DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Anveshana's International Journal of Research in Pharmacy and Life Sciences. [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Wang, L., et al. (2022). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. [Link]

  • ACS Publications. (2012). First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors. Organic Process Research & Development. [Link]

  • Gabbutt, C. D., et al. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Słoczyńska, K., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules. [Link]

  • ResearchGate. (2025, August 10). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. [Link]

  • Almanza-Encarnación, S. D., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2025, December). Oxidation reaction of 3,4‐dihydro‐2H‐pyran with axles 1–3 under different conditions. [Link]

  • PubChemLite. (4s)-6-bromo-3,4-dihydro-2h-1-benzopyran-4-ol. [Link]

  • PubMed. (1979). Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase. [Link]

  • ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • NextSDS. 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran. [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Chemistry Europe. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • Larock, R. C., & Reddy, Ch. K. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. Tetrahedron Letters. [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

  • SpringerLink. (2020). 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. [Link]

  • Organic Chemistry Portal. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. [Link]

  • Beilstein Archives. (2019). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. [Link]

Sources

Application

Application Note: 6-Bromo-4-chromanol as a Privileged Bifunctional Intermediate in Medicinal Chemistry

Executive Summary In modern drug discovery, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is recognized as a privileged pharmacophore, frequently embedded in active pharmaceutical ingredients (APIs) targeting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is recognized as a privileged pharmacophore, frequently embedded in active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and cardiovascular pathways[1]. 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as 6-bromo-4-chromanol, CAS: 18385-77-8) serves as a highly versatile, bifunctional building block[1].

By strategically combining an aryl bromide at the C-6 position with a secondary alcohol at the C-4 position, this intermediate allows chemists to perform orthogonal synthetic modifications. This guide details the mechanistic rationale and validated protocols for leveraging 6-bromo-4-chromanol in complex organic synthesis[1][2].

Structural & Mechanistic Rationale

The synthetic utility of 6-bromo-4-chromanol stems from its dual reactivity profile, allowing for divergent pathway execution without the immediate need for complex protecting group strategies:

  • The C-6 Aryl Bromide (Cross-Coupling Hub): The bromine atom on the electron-rich aromatic ring is primed for oxidative addition by low-valent transition metals (e.g., Pd⁰ or Cu¹). This enables rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to extend the molecular framework[1][3].

  • The C-4 Secondary Alcohol (Functional Group Interconversion): The benzylic-like secondary alcohol can be oxidized to yield 6-bromo-4-chromanone[4], subjected to Mitsunobu inversion/substitution, or eliminated under acidic conditions to yield 6-bromo-2H-chromene[4].

G A 6-Bromo-4-chromanol (CAS: 18385-77-8) B 6-Aryl-4-chromanol (Suzuki Coupling) A->B Pd(dppf)Cl2, Aryl-B(OH)2 K2CO3, 80°C C 6-Amino-4-chromanol (Buchwald-Hartwig) A->C Pd2(dba)3, Amine Ligand, Base, 90°C D 6-Bromo-4-chromanone (Oxidation) A->D Dess-Martin Periodinane CH2Cl2, 0°C to RT E 6-Bromo-2H-chromene (Dehydration) A->E Acid Catalyst (p-TsOH) Toluene, Heat

Divergent synthetic pathways utilizing 6-bromo-4-chromanol as a central intermediate.

Validated Experimental Protocols

As an application scientist, it is critical to understand why specific reagents are chosen. The following protocols are designed as self-validating systems to ensure high fidelity in your synthetic workflows.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: Synthesize 6-aryl-4-chromanol derivatives. Causality & Design: The unprotected C-4 hydroxyl group is generally tolerated under mild aqueous basic conditions, circumventing the need for silyl or ether protection[1]. Pd(dppf)Cl2​ is selected as the pre-catalyst because its bidentate ferrocene ligand provides a robust, sterically demanding environment that accelerates reductive elimination while resisting degradation in aqueous media.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromo-4-chromanol (1.0 equiv, typically 500 mg), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v). Sparge the mixture with argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd⁰ species to inactive Pd²⁺ complexes, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of argon.

  • Reaction: Heat the mixture to 80–90 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation (QC): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct isotopic doublet (M and M+2 peaks of equal intensity at m/z ~228/230 due to 79Br/81Br ). Successful conversion is confirmed by the complete disappearance of this doublet and the appearance of the product mass.

Protocol B: Mild Oxidation to 6-Bromo-4-chromanone

Objective: Convert the C-4 secondary alcohol to a ketone for downstream spiro-fusion or reductive amination[4]. Causality & Design: Harsh acidic oxidants (e.g., Jones reagent) can trigger unwanted carbocation formation at C-4, leading to spontaneous dehydration to 6-bromo-2H-chromene[4]. Dess-Martin Periodinane (DMP) is chosen because it operates under mild, near-neutral conditions, preserving the integrity of the chroman ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-bromo-4-chromanol (1.0 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ) to achieve a 0.2 M concentration.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add DMP (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching (Critical Step): Add a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes. Causality: The thiosulfate reduces unreacted DMP and iodine byproducts into water-soluble species, preventing them from co-eluting with your product during chromatography.

  • Workup: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation (QC): Monitor via FT-IR spectroscopy. The broad O-H stretch (~3300 cm⁻¹) of the starting material will completely disappear, replaced by a sharp, highly diagnostic C=O stretch (~1680–1690 cm⁻¹) indicative of the conjugated chromanone[4].

Note: The resulting 6-bromo-4-chromanone can be further subjected to Sonogashira coupling (e.g., with trimethylsilylacetylene, CuI, and PdCl2​(PPh3​)2​ at 75 °C) to yield alkynyl-chromanone derivatives[3].

Quantitative Data Summary

The table below summarizes the expected outcomes and conditions for the primary divergent pathways originating from the 6-bromo-4-chromanol scaffold.

TransformationReagents / Catalyst SystemTemp (°C)Typical Yield (%)Primary Downstream Application
Suzuki-Miyaura Coupling Pd(dppf)Cl2​ , K2​CO3​ , Aryl-B(OH)₂80–9075–90Extension of C-6 aryl axis for CNS drug discovery
Mild Oxidation Dess-Martin Periodinane, CH2​Cl2​ 0 to 2585–95Preparation of 6-bromo-4-chromanone[4]
Dehydration p-TsOH (cat.), Toluene110 (Reflux)80–90Synthesis of 6-bromo-2H-chromene[4]
Sonogashira Coupling * PdCl2​(PPh3​)2​ , CuI, TEA, Alkyne7570–85Introduction of C-6 alkynyl groups[3]

*Note: Sonogashira coupling is frequently performed on the oxidized 6-bromo-4-chromanone intermediate to avoid competitive side reactions with the free hydroxyl group[3].

References

  • ChemicalCell. "6-Bromo-3,4-Dihydro-2H-1-Benzopyran-4-Ol CAS NO 18385-77-8".[Link]

  • US Patent US8227468B2.
  • Disease Models & Mechanisms. "Supplementary information - Semantic Scholar" (Synthesis of 6-((trimethylsilyl)ethynyl)chroman-4-one).[Link]

Sources

Method

Stereoselective synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol isomers

An Application Guide to the Stereoselective Synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Isomers Introduction: The Significance of Stereochemistry in Chroman-4-ol Scaffolds The chroman-4-ol framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Stereoselective Synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Isomers

Introduction: The Significance of Stereochemistry in Chroman-4-ol Scaffolds

The chroman-4-ol framework is a privileged structure found in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The specific compound, 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, possesses a chiral center at the C4 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. It is a well-established principle in medicinal chemistry that individual stereoisomers of a chiral drug can exhibit vastly different pharmacokinetics, pharmacodynamics, and toxicity profiles.[3] Therefore, the ability to synthesize specific, single enantiomers is not merely an academic exercise but a critical requirement for the development of safe and effective therapeutic agents.

This guide provides detailed protocols and scientific rationale for two powerful and complementary strategies for the stereoselective synthesis of the (S)- and (R)-enantiomers of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, starting from the common prochiral precursor, 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one. The methodologies discussed are:

  • Asymmetric Catalytic Reduction: A direct method to convert the prochiral ketone into a single, desired enantiomer of the alcohol using a chiral catalyst.

  • Enzymatic Kinetic Resolution: A biocatalytic method to separate a racemic mixture of the alcohol, yielding both enantiomers in high optical purity.

These protocols are designed for researchers in synthetic chemistry and drug development, offering both practical, step-by-step instructions and the underlying principles that govern their success.

Overall Synthetic Approach

The synthesis of either the (R) or (S) enantiomer begins with the prochiral ketone. From this central intermediate, two distinct stereoselective pathways can be pursued.

Synthetic_Strategies cluster_0 Strategy 1: Asymmetric Reduction cluster_1 Strategy 2: Kinetic Resolution start 6-Bromo-2,2-dimethyl- 2,3-dihydro-4H-1-benzopyran-4-one (Prochiral Ketone) asym_red Asymmetric Reduction (e.g., CBS Reduction) start->asym_red rac_red Racemic Reduction (e.g., NaBH4) start->rac_red r_alc (R)-Alcohol asym_red->r_alc (S)-Catalyst s_alc (S)-Alcohol asym_red->s_alc (R)-Catalyst rac_alc Racemic (R/S)-Alcohol rac_red->rac_alc enz_res Enzymatic Kinetic Resolution (Lipase) rac_alc->enz_res s_alc_res (S)-Alcohol (Unreacted) enz_res->s_alc_res r_acetate (R)-Acetate (Acylated) enz_res->r_acetate CBS_Workflow start Start dissolve Dissolve Ketone in Anhydrous Toluene start->dissolve cool Cool to -40 °C (Dry Ice/Acetonitrile) dissolve->cool add_cbs Add (S)-Me-CBS Catalyst (10 mol%) Dropwise cool->add_cbs stir1 Stir for 10 min add_cbs->stir1 add_borane Add BH3·THF (1.2 eq) Dropwise over 30 min stir1->add_borane stir2 Stir at -40 °C for 2-4 h (Monitor by TLC) add_borane->stir2 quench Slowly Add Methanol to Quench Reaction stir2->quench warm Warm to Room Temp quench->warm workup Aqueous Workup (e.g., 1M HCl, Brine) warm->workup extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify end (R)-Alcohol Product purify->end

Caption: Experimental workflow for CBS asymmetric reduction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (1.0 equiv) and anhydrous toluene (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to -40 °C using a dry ice/acetonitrile bath.

  • Catalyst Addition: Slowly add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, e.g., 1M in toluene) dropwise to the cooled ketone solution. Stir for 10 minutes.

    • Rationale: Pre-complexation of the catalyst and substrate is crucial for achieving high enantioselectivity.

  • Reductant Addition: Add borane-tetrahydrofuran complex (1.2 equiv, 1M solution in THF) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: Slow addition of the reducing agent maintains catalytic turnover and prevents a competing, non-selective background reduction.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Carefully and slowly add methanol (5-10 equiv) to the reaction mixture to quench any excess borane. Vigorous gas evolution (H₂) will occur.

  • Workup: Allow the mixture to warm to room temperature. Add 1M HCl (aq) and stir for 15 minutes. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Quantitative Data Summary (CBS Reduction)
ParameterValueRationale
SubstrateKetone (1.0 equiv)Prochiral starting material.
Catalyst(S)-Me-CBSFor (R)-alcohol. Use (R)-Me-CBS for (S)-alcohol.
Catalyst Loading5-10 mol%Balances reaction rate and cost. Higher loading may be needed for difficult substrates.
ReductantBH₃·THF (1.1-1.5 equiv)Stoichiometric hydride source. Slight excess ensures full conversion.
SolventToluene or THFAnhydrous, aprotic solvents are required to prevent quenching of the borane.
Temperature-20 °C to -40 °CLower temperatures significantly increase enantioselectivity.
Expected Yield 85-95%Highly efficient reaction.
Expected Purity >95% eeThe CBS reduction is known for its excellent enantiocontrol.

Method 2: Lipase-Catalyzed Kinetic Resolution

This biocatalytic method is an excellent alternative, particularly when both enantiomers are desired. It involves the stereoselective acylation of a racemic alcohol.

Scientific Principle

Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. [4][5]Lipases are enzymes that catalyze the hydrolysis of esters in nature. In organic solvents, they can be used to catalyze the reverse reaction: the acylation of an alcohol. The active site of a lipase is inherently chiral, causing it to bind and acylate one enantiomer of the alcohol much faster than the other. [4][6]The reaction is stopped at or near 50% conversion, resulting in a mixture of the fast-reacting, acylated enantiomer and the slow-reacting, unreacted alcohol enantiomer, both in high enantiomeric excess. [7]

Protocol 2: Kinetic Resolution of Racemic Alcohol

Part A: Preparation of Racemic Alcohol The racemic alcohol is first prepared by a simple reduction of the ketone using sodium borohydride (NaBH₄), a mild and inexpensive reducing agent. [8]This reduction is not stereoselective and provides the racemic starting material for the resolution step in near-quantitative yield.

Part B: Enzymatic Resolution

Enzyme_Workflow cluster_products Products start Start dissolve Dissolve Racemic Alcohol in THF or Toluene start->dissolve add_reagents Add Lipase (e.g., Novozym 435) & Vinyl Acetate (Acyl Donor) dissolve->add_reagents incubate Incubate at 30-40 °C with Gentle Shaking add_reagents->incubate monitor Monitor Conversion by HPLC or TLC (~50%) incubate->monitor filter Filter to Remove Immobilized Enzyme monitor->filter concentrate Concentrate Solvent Under Vacuum filter->concentrate separate Separate via Column Chromatography concentrate->separate alcohol (S)-Alcohol (High ee) separate->alcohol ester (R)-Acetate (High ee) separate->ester

Caption: Experimental workflow for enzymatic kinetic resolution.

Step-by-Step Methodology:

  • Preparation: To a flask, add the racemic 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (1.0 equiv), an appropriate organic solvent (e.g., THF, Toluene), and vinyl acetate (2-5 equiv).

    • Rationale: Vinyl acetate serves as an efficient, irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. [4]2. Enzyme Addition: Add the lipase (e.g., Novozym 435, an immobilized Candida antarctica Lipase B, or lipase from Pseudomonas fluorescens). The amount can range from 20-100% by weight relative to the substrate.

  • Incubation: Seal the flask and place it in an incubator shaker at a constant temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the newly formed ester.

  • Workup: Once ~50% conversion is reached, filter off the enzyme (immobilized enzymes like Novozym 435 are easily removed and can often be reused).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the ester can be readily separated by standard flash column chromatography.

  • Optional Hydrolysis: The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol, providing access to both stereoisomers from a single resolution experiment.

Quantitative Data Summary (Kinetic Resolution)
ParameterValueRationale
SubstrateRacemic Alcohol (1.0 equiv)Mixture of (R) and (S) enantiomers.
BiocatalystNovozym 435 or P. fluorescens lipaseChiral catalyst for selective acylation. [4]
Acyl DonorVinyl Acetate (2-5 equiv)Irreversible acylating agent.
SolventTHF, Toluene, or neatProvides a suitable medium for the enzyme to function.
Temperature30-45 °CMild conditions to maintain enzyme activity.
Target Conversion~50%Optimal point for maximizing ee of both products.
Expected Products Unreacted Alcohol & Acylated AlcoholSeparated by chromatography.
Expected Purity >98% ee for both productsLipases can be highly selective (E-value > 200). [4][5]

Analysis and Stereochemical Assignment

Confirming the identity and optical purity of the synthesized isomers is a critical final step.

  • Structural Confirmation: Standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the chemical structure and purity of the final products. [9][10][11]* Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method. The enantiomers are separated on a chiral stationary phase (e.g., amylose- or cellulose-based columns), and the relative area of the two peaks provides a direct measure of the ee. [8][12][13]* Absolute Configuration Assignment: While the stereochemical outcome of the CBS reduction is highly predictable, it can be experimentally confirmed by converting the alcohol into a diastereomeric ester using a chiral derivatizing agent like (R)- or (S)-Mosher's acid chloride (MTPA-Cl). [12]Analysis of the ¹H NMR spectra of the resulting diastereomers allows for unambiguous assignment of the absolute configuration at the C4 center.

Conclusion

The stereoselective synthesis of the enantiomers of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through robust and reliable methodologies. Asymmetric reduction with a CBS catalyst provides a direct, highly selective route to a single desired enantiomer. In parallel, enzymatic kinetic resolution offers a complementary strategy that yields both enantiomers from a racemic precursor, leveraging the exquisite selectivity of biocatalysts. The choice of method will depend on the specific goals of the research program, including scale, cost, and whether one or both enantiomers are required for study. Mastery of these techniques is essential for modern medicinal chemistry and the development of stereochemically pure pharmaceutical agents.

References

  • Poulhes, F., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Available at: [Link]

  • Holland, H. L., et al. (1991). Preparation of homochiral chroman-4-ols and thiochroman-4-ols by microbial biotransformation. Tetrahedron: Asymmetry. Available at: [Link]

  • Poulhes, F., et al. (2021). (PDF) Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2021). Nickel-catalyzed efficient asymmetric synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. Available at: [Link]

  • Sperandio, O., et al. (2018). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]

  • Park, J., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • (2010). Asymmetric synthesis of 2-substituted chroman-4-ones using lipase-catalyzed kinetic resolutions. ResearchGate. Available at: [Link]

  • (2014). Corey-Bakshi-Shibata (CBS) reduction. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2017). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. PMC. Available at: [Link]

  • Park, J., et al. (2018). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Available at: [Link]

  • (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • de Koning, C. B., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]

  • Poulhes, F., et al. (2021). Chemoenzymatic stereoselective synthesis of trans-flavan-4-ols via lipase-catalyzed kinetic resolutions. RUO Principal - Universidad de Oviedo. Available at: [Link]

  • (2000). STEREOSELECTIVE SYNTHESIS OF DIHYDROBENZOPYRAN. Sciforum. Available at: [Link]

  • Zhou, Y.-G., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research. Available at: [Link]

  • Zhou, Y.-G., et al. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Models. Organic Letters. Available at: [Link]

  • do Carmo, E. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available at: [Link]

  • Raro, M., et al. (2020). Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. MDPI. Available at: [Link]

  • (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Mikaia, A. I., et al. (1986). Investigation of stereoisomers of 4-alkenyl-trans-decahydroquinol-4-ols in mixtures by the method of reaction chromato-mass spectrometry. National Institute of Standards and Technology. Available at: [Link]

  • (n.d.). (4s)-6-bromo-3,4-dihydro-2h-1-benzopyran-4-ol. PubChem. Available at: [Link]

  • Meyers, J. (2022). Stereoisomers and their Configurational Analysis in Chemical Methods with Significance. Chemistry & Material Science. Available at: [Link]

  • Lee, J., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. PMC. Available at: [Link]

  • Saikia, A. K., et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Noyori, R. (1993). The Noyori Asymmetric Hydrogenation Reaction. Chem 115 Myers Handout. Available at: [Link]

  • Cotterill, W. D., et al. (1972). The stereochemistry and reactions of some 3,4-disubstituted thiochromans and related dihydronaphthothiopyrans. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Ajami, D., et al. (2024). Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions. eScholarship. Available at: [Link]

  • Grynkiewicz, G., et al. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Cell-Based Assays Involving 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Abstract The chromanol scaffold, a core component of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules exhibiting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromanol scaffold, a core component of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules exhibiting a wide array of biological activities.[1] Chromanol derivatives have demonstrated potential as anti-inflammatory, anti-carcinogenic, and antioxidant agents.[2][3][4] A key mechanism underlying the anti-inflammatory effects of this class of compounds is the modulation of critical signaling pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway.[2][3] This document provides a comprehensive guide for researchers, outlining detailed protocols to investigate the anti-inflammatory potential of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol by targeting the NF-κB signaling cascade in cell-based models. The protocols herein describe methods to quantify NF-κB transcriptional activity, visualize protein translocation, assess cell viability, and measure downstream cytokine production.

Introduction and Postulated Mechanism of Action

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol belongs to the benzopyran class of heterocyclic compounds. While specific biological data for this exact molecule is limited, its core chromanol structure is shared by a multitude of bioactive compounds, including natural products like Vitamin E and various synthetic molecules with therapeutic promise.[2][4] These molecules are known to interact with several molecular targets, including enzymes, cellular receptors, and transcription factors, making them attractive candidates for drug discovery.[3][5]

A central signaling pathway implicated in inflammation is the canonical NF-κB pathway. In an unstimulated state, the NF-κB heterodimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization sequence on the p65/p50 dimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

We postulate that 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol exerts anti-inflammatory effects by inhibiting one or more steps in this cascade, ultimately preventing the nuclear translocation and transcriptional activity of NF-κB. The following protocols are designed to rigorously test this hypothesis.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Degradation of IκBα IkBa_p P-IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa IκBα DNA κB DNA Site p65_p50_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Compound Test Compound (Hypothesized Inhibition) Compound->IKK Compound->IkBa_p65_p50 Prevents Degradation? caption Fig 1: Postulated inhibition of the canonical NF-κB pathway.

Caption: Fig 1: Postulated inhibition of the canonical NF-κB pathway.

Experimental Design & Workflow

A multi-assay approach is essential for a comprehensive evaluation. The primary assays focus on direct measurement of NF-κB activity, while secondary assays provide crucial context regarding cytotoxicity and downstream functional outcomes.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Primary & Secondary Readouts cluster_analysis Data Analysis A 1. Culture & Seed Cells (e.g., HEK293T, RAW 264.7) B 2. Compound Treatment (Dose-response of 6-Bromo-2,2-dimethyl-etc.) A->B C 3. Inflammatory Stimulation (e.g., TNF-α, LPS) B->C D NF-κB Reporter Assay (Luciferase Activity) C->D E p65 Translocation Assay (Immunofluorescence) C->E F Cytotoxicity Assay (MTT / Resazurin) C->F G Cytokine ELISA (TNF-α, IL-6 in Supernatant) C->G H Calculate IC50 for NF-κB Inhibition D->H I Quantify Nuclear p65 (Image Analysis) E->I J Calculate CC50 for Cytotoxicity F->J L Quantify Cytokine Concentration G->L K Determine Selectivity Index (CC50 / IC50) H->K J->K caption Fig 2: Overall experimental workflow for compound evaluation.

Caption: Fig 2: Overall experimental workflow for compound evaluation.

Detailed Protocols

Important Preliminary Steps:

  • Compound Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in culture medium to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Line Selection:

    • HEK293T: Human Embryonic Kidney cells are easily transfectable and commonly used for reporter assays.

    • RAW 264.7: A murine macrophage-like cell line that robustly activates the NF-κB pathway in response to lipopolysaccharide (LPS). Ideal for studying inflammatory responses in an immune cell context.

    • A549: Human lung carcinoma cells, often used as a model for airway inflammation.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple κB binding sites, and a control plasmid expressing Renilla luciferase for normalization. Inhibition of NF-κB activity results in a decreased firefly luciferase signal.

  • Materials:

    • HEK293T cells

    • NF-κB reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

    • Control plasmid (e.g., pRL-TK)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • White, clear-bottom 96-well plates

    • Recombinant Human TNF-α

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Methodology:

    • Day 1 (Seeding): Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours.

    • Day 2 (Transfection): Co-transfect cells in each well with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Day 3 (Treatment & Stimulation):

      • After 24 hours of transfection, carefully remove the medium.

      • Add 90 µL of fresh, serum-free medium to each well.

      • Add 10 µL of the test compound dilutions (prepared at 10x final concentration). Include a "Vehicle Control" (DMSO) and a "Positive Inhibition Control" (e.g., a known IKK inhibitor).

      • Incubate for 1-2 hours at 37°C.

      • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "Unstimulated Control".

      • Incubate for an additional 6-8 hours.

    • Day 3 (Lysis & Readout):

      • Remove the medium. Wash gently with 100 µL of PBS.

      • Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

      • Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well (Relative Response Ratio).

    • Subtract the background from the unstimulated control.

    • Express the data as a percentage of the stimulated vehicle control (set to 100% activity).

    • Plot the percentage of activity versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Immunofluorescence Assay for p65 Nuclear Translocation

This assay provides a visual, semi-quantitative assessment of NF-κB activation.

  • Principle: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This cellular event is visualized using an antibody specific to p65 and fluorescence microscopy. An effective inhibitor will prevent this translocation, retaining p65 in the cytoplasm.

  • Materials:

    • RAW 264.7 or A549 cells

    • Glass-bottom 96-well plates or coverslips

    • Lipopolysaccharide (LPS) or TNF-α

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS

    • Blocking Buffer (e.g., 5% BSA in PBS)

    • Primary antibody: Anti-NF-κB p65 (rabbit or mouse)

    • Secondary antibody: Alexa Fluor 488 or 594 conjugated anti-rabbit/mouse IgG

    • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

    • Fluorescence microscope with image analysis software

  • Methodology:

    • Day 1: Seed cells (e.g., RAW 264.7 at 2.5 x 10⁴ cells/well) onto glass-bottom plates or coverslips and incubate for 24 hours.

    • Day 2 (Treatment & Stimulation):

      • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

      • Stimulate with an appropriate agonist (e.g., 100 ng/mL LPS for RAW 264.7 cells) for 30-60 minutes.

    • Fixation & Permeabilization:

      • Carefully aspirate the medium and wash twice with ice-cold PBS.

      • Fix the cells with 4% PFA for 15 minutes at room temperature.

      • Wash three times with PBS.

      • Permeabilize with 0.25% Triton X-100 for 10 minutes.

      • Wash three times with PBS.

    • Blocking & Staining:

      • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

      • Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C or for 2 hours at room temperature.

      • Wash three times with PBS.

      • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

      • Wash three times with PBS.

    • Imaging: Mount coverslips or image the plate directly using a high-content imager or a fluorescence microscope. Capture images of both the p65 (e.g., green/red channel) and DAPI (blue channel) signals.

  • Data Analysis:

    • Qualitative: Visually inspect the images. In unstimulated or effectively inhibited cells, the p65 signal will be diffuse in the cytoplasm. In stimulated, uninhibited cells, the p65 signal will co-localize with the DAPI nuclear stain.

    • Quantitative: Use image analysis software to define the nuclear (DAPI) and cytoplasmic regions of each cell. Measure the mean fluorescence intensity of p65 in both compartments and calculate a nuclear-to-cytoplasmic intensity ratio. Plot this ratio against compound concentration.

Essential Supporting Assays

Protocol 3: Cell Viability / Cytotoxicity Assay (MTT/Resazurin)
  • Principle: To ensure that the observed inhibition of NF-κB is a specific pharmacological effect and not a result of cell death, a cytotoxicity assay must be run in parallel. Resazurin (PrestoBlue/alamarBlue) or MTT assays measure mitochondrial reductase activity, which is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate and treat with the same dose range of the compound used in the primary assays.

    • Incubate for the total duration of the longest primary assay (e.g., 24 hours).

    • Add the viability reagent (e.g., Resazurin or MTT) and incubate according to the manufacturer's instructions.

    • Measure absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot cell viability (%) versus compound concentration to determine the 50% cytotoxic concentration (CC₅₀). A compound is generally considered a good candidate if its CC₅₀ is at least 10-fold higher than its IC₅₀ for the target effect (Selectivity Index > 10).

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Since NF-κB drives the expression of cytokines, measuring the level of a key cytokine like TNF-α or IL-6 in the cell culture supernatant provides a functional, downstream readout of pathway inhibition.

  • Methodology:

    • Run the experiment as described in Protocol 1 or 2.

    • Before lysing the cells or fixing them, carefully collect the cell culture supernatant from each well.

    • Perform a sandwich ELISA for the target cytokine (e.g., mouse TNF-α or human IL-6) using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the test compound concentration to determine the IC₅₀ for the inhibition of cytokine release.

Data Presentation and Interpretation

Results should be collated to provide a clear and comprehensive profile of the compound's activity.

ParameterAssayExample ResultInterpretation
IC₅₀ NF-κB Reporter Assay2.5 µMPotency of the compound in inhibiting NF-κB transcriptional activity.
CC₅₀ Cell Viability Assay45 µMConcentration at which the compound induces 50% cell death.
Selectivity Index (CC₅₀ / IC₅₀)18A value >10 suggests the observed inhibition is not due to general toxicity.
p65 Translocation ImmunofluorescenceInhibition at ≥ 1 µMConfirms the mechanism involves blocking the nuclear import of p65.
Cytokine IC₅₀ IL-6 ELISA3.1 µMPotency in inhibiting a key downstream functional inflammatory mediator.

References

  • Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Antioxidants, 9(4), 342. Available at: [Link]

  • Moser, D., et al. (2011). Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. Mitochondrion, 11(6), 929-36. Available at: [Link]

  • Böhm, H. J., et al. (2011). Chromanol derivatives--a novel class of CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 476-80. Available at: [Link]

  • Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. ResearchGate. Available at: [Link]

  • Zingg, J. M., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Physical Chemistry B, 109(15), 7539-47. Available at: [Link]

  • Maccari, R., et al. (2014). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 8, 1-13. Available at: [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 25(18), 4268. Available at: [Link]

  • PubChem (2026). (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Pirotte, B., et al. (2006). Design, Synthesis, and Pharmacological Evaluation of R/S-3,4-Dihydro-2,2-dimethyl-6-halo-4-(phenylaminocarbonylamino)-2H-1-benzopyrans: Toward Tissue-Selective Pancreatic β-Cell KATP Channel Openers Structurally Related to (±)-Cromakalim. Journal of Medicinal Chemistry, 49(15), 4676-85. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Welcome to the technical support portal for the isolation and purification of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 131815-91-3) . Also known as 6-bromo-2,2-dimethyl-4-chromanol, this compound is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal for the isolation and purification of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 131815-91-3) . Also known as 6-bromo-2,2-dimethyl-4-chromanol, this compound is a highly valued intermediate in the synthesis of spiro-heterocyclic compounds, potassium channel openers, and cromakalim analogs .

Due to the structural presence of a benzylic alcohol and a gem-dimethyl group, researchers frequently encounter degradation and separation challenges during purification. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Quantitative Data & Physicochemical Metrics

Before initiating purification, verify your crude mixture against the standard physicochemical parameters outlined below.

ParameterValue / Specification
Chemical Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
CAS Number 131815-91-3
Typical TLC R_f Value ~0.35 (8:2 Hexane:Ethyl Acetate, UV Active)
Dehydration Byproduct R_f ~0.80 (8:2 Hexane:Ethyl Acetate)
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O
Expected Purification Yield 70–85% (Post-Crystallization)

Troubleshooting & FAQs

Q1: Why is my isolated yield low, and why am I seeing a highly non-polar spot on my TLC plate after silica gel chromatography? A1: The hydroxyl group at the C4 position of the chroman ring is benzylic. On standard, slightly acidic silica gel, this benzylic alcohol is highly susceptible to protonation. This leads to the loss of water (dehydration) and the formation of a stable carbocation, which rapidly converts into the highly conjugated byproduct 6-bromo-2,2-dimethyl-2H-chromene.

  • The Fix: Deactivate your silica gel by pre-flushing the column with 1–2% triethylamine (Et₃N) in hexane. This neutralizes the acidic silanol groups, preventing acid-catalyzed dehydration during elution.

Q2: I have residual starting material (6-bromo-2,2-dimethylchroman-4-one) in my crude mixture. How do I effectively separate it from the product? A2: The ketone precursor and the chroman-4-ol product have nearly identical polarities, making separation via standard flash chromatography exceedingly difficult.

  • The Fix: The most effective "purification" strategy here is preventative: ensure the reduction reaction (typically using NaBH₄) is driven to absolute completion before workup by using a slight excess of reducing agent. If separation is unavoidable, utilize a highly optimized, shallow solvent gradient (e.g., starting at 95:5 Hexane:EtOAc and very slowly increasing to 85:15) on fine-mesh silica (230-400 mesh).

Q3: What is the optimal solvent system for recrystallizing the racemic mixture to achieve >99% purity? A3: The compound features a hydrophobic brominated aromatic ring and gem-dimethyl groups, paired with a polar hydroxyl group.

  • The Fix: A binary solvent system of Hexane and Ethyl Acetate (typically a 3:1 to 5:1 ratio) leverages this amphiphilic nature. The compound is dissolved in a minimal amount of hot EtOAc, and Hexane is added dropwise as an anti-solvent until the cloud point is reached, ensuring selective crystallization of the target compound while leaving impurities in the mother liquor.

Q4: How can I resolve the racemic mixture into its pure (R) and (S) enantiomers? A4: As a chiral benzylic alcohol, 6-bromo-2,2-dimethylchroman-4-ol cannot be resolved by simple crystallization without derivatization.

  • The Fix: Employ chiral preparative HPLC (e.g., utilizing Chiralpak AD or OD columns) with a hexane/isopropanol mobile phase . Alternatively, perform a classical chemical resolution by esterifying the alcohol with a chiral acid (e.g., (S)-Mosher's acid), separating the resulting diastereomers via standard chromatography, and hydrolyzing the ester to recover the enantiopure chroman-4-ol.

Mechanistic & Workflow Visualizations

DehydrationPathway Ketone 6-Bromo-2,2-dimethyl- chroman-4-one Chromanol 6-Bromo-2,2-dimethyl- chroman-4-ol (Target Product) Ketone->Chromanol Reduction (NaBH4) Silica Acidic Silica Gel (H+ Catalysis) Chromanol->Silica Column Loading Chromene 6-Bromo-2,2-dimethyl- 2H-chromene (Degradation Byproduct) Silica->Chromene Dehydration (-H2O)

Reaction pathway showing target chroman-4-ol synthesis and acid-catalyzed dehydration.

PurificationWorkflow Crude Crude Reaction Mixture Deact Deactivate Silica Gel (1% Et3N in Hexane) Crude->Deact Load Load Sample & Elute (Hexane:EtOAc 9:1) Deact->Load Fractions Pool Target Fractions Load->Fractions TLC Monitoring Cryst Recrystallization (Hexane/EtOAc) Fractions->Cryst Concentration Pure Pure Target Compound (>98% Purity) Cryst->Pure Filtration & Drying

Step-by-step workflow for isolating and purifying 6-bromo-2,2-dimethylchroman-4-ol.

Experimental Protocols

Protocol 1: Triethylamine-Deactivated Flash Column Chromatography

This protocol prevents the acid-catalyzed dehydration of the benzylic alcohol during silica gel purification.

  • Prepare the Deactivation Solvent: Mix 1% (v/v) Triethylamine (Et₃N) in Hexane.

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the deactivation solvent to ensure uniform distribution.

  • Equilibration: Flush the packed column with 2–3 column volumes (CV) of the deactivation solvent. This step is critical to neutralize all acidic silanol sites.

  • Sample Loading: Dissolve the crude 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol in a minimal volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5 and gradually increasing to 85:15).

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product (R_f ~0.35).

  • Concentration: Evaporate the solvent under reduced pressure at <35°C to prevent thermal degradation of the purified product.

Protocol 2: Binary Solvent Recrystallization

This protocol yields highly pure crystalline solids from chromatography-pooled fractions.

  • Dissolution: Transfer the concentrated, chromatography-purified solid to a clean Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (approx. 50°C) until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add Hexane dropwise while swirling the flask until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add 1–2 drops of hot Ethyl Acetate to just clear the turbidity. This self-validating step ensures the solution is perfectly saturated.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed. Slow cooling promotes the growth of large, pure crystals and prevents the trapping of impurities within the crystal lattice.

  • Incubation: Transfer the flask to a 4°C refrigerator for 12 hours to maximize crystalline yield.

  • Filtration: Filter the crystals using a Büchner funnel and wash with a small volume of ice-cold Hexane.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 6 hours to remove residual solvent.

References

  • Valenti, P., et al. (2008). "Nitrogenous n-substituted 4-spiro-heterocyclic 2, 2 -dimethylchromane derivatives". Google Patents (WO2008007210A2).
Optimization

Optimizing reaction conditions for 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol synthesis

Introduction: Welcome to the technical support guide for the synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This molecule is a valuable intermediate in medicinal chemistry and drug discovery, belongi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This molecule is a valuable intermediate in medicinal chemistry and drug discovery, belonging to the chroman class of compounds, which are recognized as "privileged structures" for their wide range of biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Overview

The synthesis is typically approached as a two-stage process. First, the precursor ketone, 6-Bromo-2,2-dimethylchroman-4-one, is synthesized. This is followed by the stereoselective or non-selective reduction of the ketone to the desired final alcohol product.

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Ketone Reduction A 4'-Bromo-2'-hydroxyacetophenone + 3-Methyl-2-butenal B Base-Promoted Cyclization (e.g., Aldol/Oxa-Michael) A->B DIPA, MW Heat C 6-Bromo-2,2-dimethylchroman-4-one (Precursor) B->C D 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (Final Product) C->D NaBH4, MeOH

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am struggling with the initial synthesis of the precursor, 6-Bromo-2,2-dimethylchroman-4-one. What is a reliable method and what are the critical parameters?

Answer: A robust and efficient method for synthesizing 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[2] For your specific target, this involves reacting 4'-bromo-2'-hydroxyacetophenone with 3-methyl-2-butenal (prenal).

The Causality Behind the Method:

  • Base (e.g., Diisopropylamine - DIPA): The base is crucial for deprotonating the phenolic hydroxyl group of the acetophenone. This initiates the reaction sequence.

  • Heat (Microwave Irradiation): Microwave heating is highly effective for this transformation, often significantly reducing reaction times and improving yields compared to conventional heating.[1][2] It provides uniform and rapid heating to the reaction mixture.[3]

  • Mechanism: The reaction proceeds via an initial aldol-type condensation. The subsequent intramolecular oxa-Michael addition, where the phenoxide attacks the α,β-unsaturated ketone intermediate, leads to the formation of the heterocyclic chromanone ring.

A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: My yield of the 6-Bromo-2,2-dimethylchroman-4-one precursor is consistently low (<40%). What are the common causes and how can I optimize the reaction?

Answer: Low yield is a common challenge and can often be traced back to a few key parameters. Optimizing these factors systematically is essential for improving reaction efficiency.

Troubleshooting Low Yield in Ketone Synthesis:

ParameterCommon IssueRecommended Action & Rationale
Reagent Purity Impurities in starting materials can inhibit the catalyst or promote side reactions.[4]Ensure 4'-bromo-2'-hydroxyacetophenone and prenal are of high purity (>98%). If necessary, purify starting materials before use.
Base Selection & Loading The choice and amount of base are critical. Insufficient base leads to incomplete reaction, while excess may cause side product formation.Diisopropylamine (DIPA) is an effective base for this reaction.[1][2] Start with an optimized amount (e.g., 1.1 equivalents) and consider screening other non-nucleophilic bases if issues persist.
Solvent While the reaction can be run in ethanol, solvent-free conditions have been shown to improve yields in some pyran syntheses.[4]If using a solvent like ethanol, ensure it is anhydrous. Consider attempting the reaction under solvent-free microwave conditions, which can accelerate the reaction and simplify workup.
Temperature & Time Excessively high temperatures or prolonged reaction times can lead to decomposition of reactants or products.[4]Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4][5] This allows you to stop the reaction at the optimal point, preventing degradation and maximizing yield. For microwave synthesis, 160–170 °C for 1 hour is a good starting point.[1][2]
Q3: What is the recommended method for reducing the precursor ketone to the final alcohol product?

Answer: The reduction of the C4-carbonyl group of the chroman-4-one to the corresponding alcohol is most commonly and efficiently achieved using a hydride-based reducing agent.

Recommended Method: Sodium Borohydride Reduction Sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol is the standard and most reliable method for this transformation.[2]

Why this method is preferred:

  • Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other functional groups present in the molecule under standard conditions.

  • Operational Simplicity: The reaction is typically run at a low temperature (0 °C to room temperature), is easy to set up, and the workup is straightforward.

  • Safety: NaBH₄ is significantly safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH).

Q4: My reduction reaction is not going to completion, or I am observing unexpected side products. What should I investigate?

Answer: Issues during the reduction step can usually be resolved by examining the quality of the reagent, the reaction setup, and the monitoring process.

Troubleshooting_Reduction Start Problem: Incomplete Reduction / Side Products Check_TLC Is starting material (ketone) still present on TLC? Start->Check_TLC Check_Reagent Check NaBH4 activity. Is it old or clumpy? Check_TLC->Check_Reagent Yes Purify Proceed to workup and chromatographic purification. Check_TLC->Purify No Add_More Add another portion (0.25-0.5 eq) of NaBH4. Check_Reagent->Add_More No New_Bottle Use fresh NaBH4 from a newly opened container. Check_Reagent->New_Bottle Yes Extend_Time Extend reaction time at 0°C or allow to warm to RT. Add_More->Extend_Time Extend_Time->Check_TLC Re-check TLC after 1 hr New_Bottle->Start Restart Reaction

Caption: Troubleshooting workflow for the ketone reduction step.

Key Troubleshooting Points:

  • Reagent Activity: Sodium borohydride can degrade over time, especially if exposed to moisture. If your reagent is old or appears clumpy, its efficacy may be compromised. Using a fresh bottle is a quick way to rule this out.

  • Stoichiometry: While often used in excess, ensure at least 1.0 equivalent of NaBH₄ is used. For incomplete reactions, adding another 0.25-0.5 equivalents can help drive it to completion.

  • Temperature Control: The reaction is typically started at 0 °C to moderate the initial exothermic reaction. Allowing the reaction to slowly warm to room temperature can help ensure it goes to completion.

  • Reaction Monitoring: Do not rely solely on time. Use TLC to track the disappearance of the starting ketone spot. The product alcohol will have a different Rf value (typically lower, more polar) than the ketone.

Q5: What are the best practices for purifying the final 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol?

Answer: Effective purification is critical to obtaining a high-quality final product. A standard liquid-liquid extraction followed by flash column chromatography is the most common and effective strategy.[1][4]

Step-by-Step Purification Strategy:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add water or a dilute acid (e.g., 1 M HCl) to quench any remaining NaBH₄.[1]

  • Extraction: If methanol or ethanol was used as the solvent, it should be removed under reduced pressure. Dilute the remaining aqueous residue with water and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1] Perform at least three extractions to ensure complete recovery.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[1]

  • Drying and Concentrating: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Flash Column Chromatography: The crude product can be effectively purified by flash column chromatography on silica gel.[1][4]

    • Eluent System: A gradient of ethyl acetate in hexane (or petroleum ether) is a good starting point. Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexane) and gradually increase the polarity to elute your product. The optimal eluent system should be determined by TLC analysis first.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one[1][2]
  • To a microwave reaction vessel, add 4'-bromo-2'-hydroxyacetophenone (1.0 eq), 3-methyl-2-butenal (1.1 eq), and diisopropylamine (DIPA, 1.1 eq). If using a solvent, add ethanol (approx. 0.4 M solution).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 160–170 °C for 1 hour.

  • After cooling, dilute the mixture with dichloromethane (DCM).

  • Wash the organic phase sequentially with 1 M HCl (aq), water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield the title compound.

Protocol 2: Reduction to 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol[2]
  • Dissolve 6-Bromo-2,2-dimethylchroman-4-one (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary.

Product Data Summary

PropertyValueSource(s)
Chemical Name 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-olN/A
Synonym(s) 6-bromo-2,2-dimethyl-4-chromanolN/A
Molecular Formula C₁₁H₁₃BrO₂[6]
Molecular Weight 257.12 g/mol N/A
Appearance Expected to be a white to yellow solid[7]
Storage Temp. 2-8 °C[7]

Expected ¹H NMR Signals (based on analogous structures): [1]

  • Singlets for the two diastereotopic methyl groups at C2.

  • Signals for the diastereotopic methylene protons at C3.

  • A signal for the methine proton at C4.

  • A broad singlet for the hydroxyl (-OH) proton.

  • Signals in the aromatic region corresponding to the protons on the substituted benzene ring.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of pyran derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Bromo-2,2-dimethylchroman-4-amine.
  • Larock, R. C., & Yao, T. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of organic chemistry, 71(12), 4688–4691. Available from: [Link]

  • Anveshana's International Journal of Research in Pharmacy and Life Sciences. (2023). DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). (4s)-6-bromo-3,4-dihydro-2h-1-benzopyran-4-ol. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Convenient Preparation of Pyrano Benzopyranes in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (1981). Synthesis of 6-Cyano-2,2-dimethyl-2H-1-benzopyran and Other Substituted 2,2-Dimethyl-2H-1-benzopyrans. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. (2005). An efficient synthesis of 4-chromanones. Retrieved from [Link]

  • SciSpace. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Retrieved from [Link]

  • ScienceMadness. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Selectivity in Reactions of 6-Bromo-Chromanols

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 6-bromo-chromanol scaffolds. This guide provides in-depth troubleshooting advice and frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 6-bromo-chromanol scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of achieving high selectivity in your reactions. The chroman-4-ol moiety is a privileged structure in medicinal chemistry, and the C-6 bromo-substituent serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.[1][2] However, achieving the desired regioselectivity and chemoselectivity can be challenging. This resource is designed to provide you with the expert insights and practical protocols necessary to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of the 6-bromo-chromanol system?

A1: The reactivity of 6-bromo-chromanols is governed by a combination of electronic and steric factors, as well as the presence of the hydroxyl group. The bromine atom at the C-6 position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] The hydroxyl group at C-4 can significantly influence reactivity through its electronic donating effect and its ability to coordinate with metal catalysts, potentially directing the reaction or, conversely, inhibiting it.[3][4] The gem-dimethyl group at C-2, common in many chromanol derivatives, can introduce steric hindrance that may affect the approach of bulky reagents.

Q2: Why is protecting the hydroxyl group often necessary, and what are the key considerations when choosing a protecting group?

A2: The acidic proton of the hydroxyl group can interfere with many common organometallic reactions, such as those involving Grignard reagents or strong bases, by quenching the reactive species.[5] In the context of palladium-catalyzed cross-coupling reactions, the hydroxyl group can coordinate to the metal center, altering its catalytic activity.[6] Protecting the hydroxyl group is a common strategy to mitigate these issues.[7]

When selecting a protecting group, consider the following:

  • Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.[8]

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and use conditions that do not affect other functional groups in the molecule.[8]

  • Orthogonality: If multiple protecting groups are present, they should be removable under different conditions, allowing for selective deprotection.[6]

  • Impact on Reactivity: The protecting group itself should not introduce unwanted steric or electronic effects that hinder the desired reaction.

Q3: What is "regioselectivity" and why is it a concern with 6-bromo-chromanols?

A3: Regioselectivity is the preference for a reaction to occur at one position over another.[9] With 6-bromo-chromanols, the primary concern is achieving selective functionalization at the C-6 position without promoting reactions at other sites on the chroman ring, such as C-5, C-7, or C-8, through unintended C-H activation.[10][11] The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction to the desired C-Br bond.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles and literature precedents.

Problem 1: Low Yield in Suzuki-Miyaura Coupling Reactions

You are attempting to couple an arylboronic acid with your 6-bromo-chromanol using a standard palladium catalyst like Pd(PPh₃)₄ and are observing low conversion of your starting material.

  • Inhibition by the Unprotected Hydroxyl Group: The free hydroxyl group can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.

    • Solution: Protect the hydroxyl group prior to the coupling reaction. Silyl ethers, such as TBDMS or TIPS, are excellent choices as they are robust under typical Suzuki-Miyaura conditions and can be easily removed post-coupling.[2][12]

  • Insufficient Catalyst Activity: The chosen palladium catalyst and ligand system may not be active enough for this specific substrate.

    • Solution: Switch to a more active catalyst system. For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands often improve catalytic activity.[3] Consider using pre-catalysts like PEPPSI-IPr or palladacycles, which are known for their high efficiency in challenging couplings.[3]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]

    • Solution: Screen different bases and solvents. A stronger base like Cs₂CO₃ or K₃PO₄ can enhance reactivity compared to K₂CO₃.[3] Aprotic polar solvents like 1,4-dioxane or 2-MeTHF are often effective.

Step 1: Protection of the Chromanol Hydroxyl Group (TBDMS Ether)

  • Dissolve the 6-bromo-chromanol (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the TBDMS-protected 6-bromo-chromanol.

Step 2: Optimized Suzuki-Miyaura Coupling

  • In a glovebox or under an inert atmosphere, add the TBDMS-protected 6-bromo-chromanol (1.0 eq), the arylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq) to a dry reaction vial.

  • Add the palladium pre-catalyst (e.g., PEPPSI-IPr, 2 mol%) to the vial.

  • Add anhydrous 2-MeTHF as the solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • If desired, deprotect the TBDMS group using TBAF in THF.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801245[3] (Illustrative)
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100488[3] (Illustrative)
PEPPSI-IPrIPrCs₂CO₃2-MeTHF100295[3] (Illustrative)

This table presents illustrative data based on trends observed for similar substrates. Actual yields may vary.

Suzuki_Optimization start Low Yield in Suzuki Coupling check_OH Is the hydroxyl group protected? start->check_OH protect_OH Protect Hydroxyl Group (e.g., TBDMS, TIPS) check_OH->protect_OH No catalyst_system Evaluate Catalyst System check_OH->catalyst_system Yes protect_OH->catalyst_system change_catalyst Switch to more active catalyst (e.g., with SPhos, PEPPSI-IPr) catalyst_system->change_catalyst Using standard catalyst base_solvent Assess Base and Solvent catalyst_system->base_solvent Using active catalyst change_catalyst->base_solvent optimize_conditions Screen stronger bases (Cs2CO3, K3PO4) and different solvents (Dioxane, 2-MeTHF) base_solvent->optimize_conditions success High Yield Achieved optimize_conditions->success

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling of 6-bromo-chromanols.

Problem 2: Significant Debromination as a Side Reaction

During a cross-coupling reaction (e.g., Sonogashira, Heck), you observe a significant amount of the debrominated chromanol byproduct, reducing the yield of your desired product and complicating purification.

  • Mechanism of Debromination: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It can occur through several pathways, including the reaction of the aryl-palladium intermediate with a hydride source or through a reductive process involving the catalyst.[13]

  • Influence of Reaction Parameters:

    • Base: Strong bases, particularly alkoxides like NaOtBu, can promote debromination.

    • Ligand: The choice of phosphine ligand is crucial. Less electron-rich or less bulky ligands may favor side reactions.[13]

    • Temperature and Time: Higher temperatures and longer reaction times often increase the extent of debromination.[13]

    • Hydride Sources: The presence of water, alcohols, or other protic species can serve as a source of hydride for the debromination process.

  • Protect the Hydroxyl Group: The acidic proton of the hydroxyl group can be a source of hydride. Protecting it with a group like MOM or Benzyl can mitigate this.[1][14][15]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[13]

  • Base Selection: Use a milder base. Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are generally less prone to causing debromination than alkoxides.[13]

  • Control Reaction Conditions: Lower the reaction temperature and carefully monitor the reaction progress to avoid unnecessarily long reaction times.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of protic species.

Step 1: Protection of the Hydroxyl Group (MOM Ether)

  • To a stirred solution of the 6-bromo-chromanol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the MOM-protected 6-bromo-chromanol.[1]

Step 2: Optimized Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask, add the MOM-protected 6-bromo-chromanol (1.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane, followed by the terminal alkyne (1.2 eq) and K₃PO₄ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Debromination_Mechanism cluster_desired Desired Cross-Coupling Pathway cluster_side_reaction Debromination Side Reaction ArPdL2Br Ar-Pd(II)-L2-Br Transmetalation Transmetalation (with R-B(OH)2 or R-) ArPdL2Br->Transmetalation BetaHydrideElim β-Hydride Elimination or Protonolysis ArPdL2Br->BetaHydrideElim ArPdL2R Ar-Pd(II)-L2-R Transmetalation->ArPdL2R ReductiveElimination Reductive Elimination ArPdL2R->ReductiveElimination Product Ar-R (Desired Product) ReductiveElimination->Product HydrideSource Hydride Source (e.g., H2O, ROH) HydrideSource->BetaHydrideElim ArPdL2H Ar-Pd(II)-L2-H BetaHydrideElim->ArPdL2H ReductiveElim_H Reductive Elimination ArPdL2H->ReductiveElim_H DebrominatedProduct Ar-H (Byproduct) ReductiveElim_H->DebrominatedProduct

Caption: Competing pathways of productive cross-coupling and debromination side reaction.

Problem 3: Lack of Regioselectivity - Unwanted C-H Functionalization

You are attempting a cross-coupling reaction at the C-6 bromine, but you observe isomers formed from reaction at the C-5 or C-7 positions.

  • Competitive C-H Activation: Under certain conditions, palladium catalysts can activate C-H bonds directly. The C-5 and C-7 positions of the chromanol ring are electronically activated by the oxygen atom and the hydroxyl group, making them potential sites for competitive C-H functionalization.[10][11] The keto group in related chromone systems is known to direct C-H activation to the C-5 position.[10]

  • Catalyst and Ligand Effects: Some catalyst systems are more prone to promoting C-H activation than others. Highly reactive, coordinatively unsaturated palladium species are often implicated in C-H activation pathways.

  • Choose Ligands that Favor Oxidative Addition at C-Br: Bulky, electron-rich ligands that promote the oxidative addition to the C-Br bond can outcompete the C-H activation pathway.

  • Moderate Reaction Temperature: C-H activation often has a higher activation energy than oxidative addition to a C-Br bond. Running the reaction at the lowest possible temperature that still allows for efficient C-Br coupling can suppress C-H activation.

  • Protect the Hydroxyl Group: The directing effect of the hydroxyl group towards C-H activation can be mitigated by protecting it. A bulky protecting group like TIPS may also sterically hinder access to the adjacent C-5 and C-7 C-H bonds.[12]

  • Avoid Additives Known to Promote C-H Activation: Some additives, such as silver salts, can promote C-H activation. If not essential for the desired C-Br coupling, their use should be avoided.

References

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem Technical Guides.
  • Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection. BenchChem Technical Guides.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Porzelle, A., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters. [Link]

  • Sigman, M. S., et al. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC. [Link]

  • Clot, E., & Eisenstein, O. (2007). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Accounts of Chemical Research.
  • Tambar, U. K., et al. (2014). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. [Link]

  • da Silva, W. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]

  • BenchChem. (2025). A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline. BenchChem Technical Guides.
  • Ranocchiari, M., et al. (2019). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. [Link]

  • BenchChem. (2025). Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions. BenchChem Technical Guides.
  • Wikipedia. (n.d.). Regioselectivity. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Benny, A. T., & Radhakrishnan, E. K. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Semantic Scholar. [Link]

  • Goossen, L. J., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • da Silva, W. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

  • Varghese, S., & Suresh, C. H. (2020). A DFT Study on Fe/Fe/Fe Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. ResearchGate. [Link]

  • Snieckus, V., et al. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]

  • METTLER TOLEDO. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. [Link]

  • Nijhuis, T. A., et al. (2003). Optimized palladium catalyst systems for the selective liquid-phase hydrogenation of functionalyzed alkynes. SciSpace. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Al-Masum, M., & El-Sayed, E. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Pike, V. W., et al. (2010). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-4-chromanol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the scalable synthesis of 6-bromo-4-chromanol (6-bromo-3,4-dihydro-2H-1-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the scalable synthesis of 6-bromo-4-chromanol (6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol). This chiral alcohol is a highly versatile brominated chroman derivative, serving as a critical pharmaceutical intermediate for central nervous system (CNS) and cardiovascular drug development[1].

While the reduction of 6-bromochroman-4-one using sodium borohydride (NaBH₄) is a standard transformation[2], scaling this process from a 1-gram bench experiment to a multi-kilogram pilot batch introduces severe mass-transfer, thermochemical, and phase-separation challenges. Alternative chemoselective reductions using silanes exist[3], but NaBH₄ remains the most cost-effective and scalable method when executed correctly.

Section 1: Core Methodology & Validated Scale-Up Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria are met.

Step-by-Step Experimental Workflow

Step 1: Reactor Preparation and Dissolution Charge a clean, dry, nitrogen-purged reactor with 6-bromochroman-4-one (1.00 kg, 1.0 eq) and anhydrous methanol (10.0 L). Begin agitation (150-200 rpm) and cool the jacket to achieve an internal temperature of 0–5 °C.

  • Causality: Methanol serves a dual purpose: it is the solvent and the electrophilic activator. It reacts with NaBH₄ to form reactive methoxyborohydride species. Cooling is mandatory because this activation process and the subsequent reduction are highly exothermic.

Step 2: Controlled Hydride Addition Add NaBH₄ (100 g, 0.60 eq) in 5 equal portions over 2 hours, strictly maintaining the internal temperature below 10 °C.

  • Causality: Portion-wise addition controls the rate of hydrogen gas evolution. Adding the solid too quickly will overwhelm the condenser, leading to dangerous pressurization and foaming.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a homogeneous, clear/light-yellow solution as the ketone reduces to the highly soluble alcohol.

Step 3: Maturation and In-Process Control (IPC) After the final addition, remove the cooling jacket and allow the reaction to mature at 15–20 °C for 2 hours.

  • Self-Validation Checkpoint: Hydrogen evolution should visibly cease. Pull a sample for HPLC analysis. The reaction is complete when the starting material peak (UV @ 254 nm) is < 1.0% Area.

Step 4: Acidic Quench and Borate Hydrolysis (Critical Step) Cool the reactor back to 0–5 °C. Slowly add 1M HCl (approx. 6.6 L) dropwise until the pH stabilizes at 5–6. Stir vigorously for 1 hour.

  • Causality: The reduction generates a tetraalkoxyborate intermediate [B(OR)₄]⁻. If this complex is not fully protonated and hydrolyzed, the boron atom keeps the product partially water-soluble, creating severe emulsions during extraction and destroying your yield.

  • Self-Validation Checkpoint: The aqueous phase must become completely clear. A cloudy aqueous phase indicates incomplete hydrolysis.

Step 5: Extraction and Isolation Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Add Ethyl Acetate (15.0 L) and extract. Separate the phases, wash the organic layer with brine, and dry over Na₂SO₄. Concentrate to 3 volumes and add heptane to induce crystallization. Filter and dry under vacuum at 45 °C.

Workflow S1 1. Dissolution 6-Bromochroman-4-one in MeOH S2 2. Hydride Addition NaBH4 (Portion-wise, 0-5 °C) S1->S2 S3 3. Maturation & IPC Stir 2h, Verify by HPLC S2->S3 S4 4. Acidic Quench 1M HCl to pH 5-6 (Hydrolysis) S3->S4 S5 5. Extraction & Isolation EtOAc Extraction -> Crystallization S4->S5

Figure 1: Scalable synthetic workflow for the reduction of 6-bromochroman-4-one.

Section 2: Quantitative Data & Process Parameters

Table 1: Scale-Up Parameters & Stoichiometry Matrix
Reagent / MaterialMW ( g/mol )EquivalentsFunctionMass/Vol (1 kg Scale)Operating Temp
6-Bromochroman-4-one 227.051.00Starting Material1.00 kgN/A
Sodium Borohydride 37.830.60Reducing Agent100 g0–5 °C
Methanol (Anhydrous) 32.0410 VolSolvent / Activator10.0 L0–20 °C
1M HCl (Aqueous) 36.46~1.50Quench / Hydrolysis~6.6 L< 10 °C
Ethyl Acetate (EtOAc) 88.1115 VolExtraction Solvent15.0 LAmbient
Table 2: In-Process Control (IPC) and Quality Specifications
ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Conversion HPLC (UV @ 254 nm)Starting Material < 1.0% AreaAdd 0.1 eq NaBH₄, stir 1h
Borate Hydrolysis Visual & pHAqueous layer clear, pH 5-6Add 1M HCl, stir vigorously
Purity HPLC (UV @ 254 nm)Product > 98.5% AreaRecrystallize from Hexane/EtOAc
Moisture Karl Fischer (KF)< 0.5% w/w in final productExtend vacuum drying at 45 °C

Section 3: Troubleshooting Guide (Q&A)

Q: Why is my reaction foaming uncontrollably during the NaBH₄ addition? A: Foaming is caused by the rapid evolution of hydrogen gas, a byproduct of NaBH₄ reacting with the protic solvent (methanol). On a large scale, this is exacerbated by poor heat removal. Action: Stop the addition immediately. Increase jacket cooling, ensure the condenser is functioning, and wait for the internal temperature to drop below 5 °C before resuming at a slower addition rate.

Q: I have full conversion by HPLC, but my isolated yield is <60%. Where is the product? A: If conversion is complete but yield is low, the product is trapped in the aqueous phase as a water-soluble tetraalkoxyborate complex. Action: You must lower the pH of the aqueous layer to 5-6 and stir vigorously for at least an hour to fully hydrolyze the boron-oxygen bonds, forcing the free alcohol into the organic phase.

Q: Can debromination occur during this reduction? A: While NaBH₄ is generally mild enough to leave aryl bromides intact, localized hot spots (exceeding 40 °C) or the presence of transition metal impurities (e.g., Pd, Ni from a dirty reactor) can catalyze unwanted hydrodehalogenation. Action: Maintain strict temperature control and ensure reactor cleanliness.

LogicTree Issue Yield < 70% or Emulsion During Workup Check IPC Check: Is starting ketone present? Issue->Check Yes Yes: Incomplete Conversion Check->Yes Yes No No: Product Loss in Workup Check->No No FixYes Action: Check NaBH4 quality & solvent moisture Yes->FixYes FixNo Action: Ensure complete borate hydrolysis (pH < 6) No->FixNo

Figure 2: Troubleshooting logic tree for low yield and emulsion issues.

Section 4: Frequently Asked Questions (FAQs) on Scale-Up

FAQ 1: Can I use ethanol instead of methanol for the reduction? Yes, ethanol can be used and is often preferred in highly regulated GMP environments to avoid methanol toxicity. However, ethanol is less electrophilic than methanol, meaning the activation of NaBH₄ is slower. You may need to increase the reaction temperature to 15–25 °C and extend the maturation time to achieve full conversion.

FAQ 2: What is the best method for large-scale crystallization of 6-bromo-4-chromanol? The most robust solvent system for pilot-scale crystallization is an Ethyl Acetate / Heptane anti-solvent system. Concentrate the EtOAc extract to roughly 3 volumes, heat to 50 °C, and slowly add heptane (anti-solvent) until the solution becomes cloudy. Seed the reactor, hold for 1 hour to establish a crystal bed, and then cool to 0 °C to maximize yield.

References

  • Source: chemicalroot.
  • Source: uni-rostock.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 6-Bromo-Benzopyranols

Welcome to the Analytical Support Center for 6-bromo-benzopyranol derivatives. These compounds, characterized by a fused benzene-pyran ring with a bromine substituent at the C6 position, are critical pharmacophores in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for 6-bromo-benzopyranol derivatives. These compounds, characterized by a fused benzene-pyran ring with a bromine substituent at the C6 position, are critical pharmacophores in drug discovery, frequently utilized as potassium channel activators and GPR35 agonists[1][2]. However, their structural features—specifically the chiral centers in the pyranol ring and the heavy halogen atom—present unique chromatographic and spectroscopic challenges.

This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure rigorous analytical characterization.

Analytical Workflow Visualization

Workflow A 6-Bromo-Benzopyranol Crude Sample B Chiral HPLC Screening (Polysaccharide CSPs) A->B Solvent Dissolution C High-Resolution MS (ESI-TOF) B->C Peak Elution D NMR Analysis (1H, 13C, COSY, NOESY) B->D Fraction Collection E Isotopic Pattern Analysis (79Br/81Br) C->E Mass Spectra F Stereochemical Assignment D->F Coupling Constants G Validated Characterization E->G Confirm Formula F->G Confirm Isomer

Analytical workflow for the structural and chiral validation of 6-bromo-benzopyranols.

Section 1: Mass Spectrometry (LC-MS) & Isotopic Signatures

Q: My mass spectrum for a synthesized 6-bromo-benzopyranol shows a complex doublet peak for the molecular ion [M+H]+. Is my sample contaminated with a co-eluting impurity? A: No, this is not a contamination artifact; it is the definitive isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively)[3]. Causality: Because the mass spectrometer separates ions based on their exact mass-to-charge ratio (m/z), a mono-brominated molecule will always present as a distinct doublet separated by exactly 2 m/z units (e.g., m/z 229 and 231 for 6-bromo-chromanol) with roughly equal intensity[1][4]. You can use this 1:1 doublet as an internal diagnostic tool to confirm that the bromine atom has not been lost during synthesis or ionization.

Q: I am observing significant debromination (loss of Br) during Electrospray Ionization (ESI). How can I prevent this in-source fragmentation? A: The carbon-bromine (C-Br) bond on the aromatic ring can be labile under high-energy ionization conditions. To mitigate in-source debromination:

  • Lower the Fragmentor/Cone Voltage: Reduce the voltage by 20-30% to gently transfer the ions into the mass analyzer without inducing collision-induced dissociation (CID).

  • Adjust the Desolvation Temperature: Keep the drying gas temperature below 300°C. Excessive thermal energy can promote the homolytic cleavage of the C-Br bond[3].

  • Switch Ionization Modes: If ESI continues to cause fragmentation, consider Atmospheric Pressure Chemical Ionization (APCI) in negative mode, which can sometimes offer softer ionization for halogenated aromatics.

Section 2: Nuclear Magnetic Resonance (NMR) Structural Elucidation

Q: How does the 6-bromo substituent affect the 1 H NMR chemical shifts of the benzopyran aromatic ring, and how do I assign the protons? A: The electronegative bromine atom at the C6 position exerts a strong inductive electron-withdrawing effect, which deshields the adjacent ortho protons (H5 and H7) relative to the unsubstituted benzopyran[1]. Causality: In a 6-bromo-benzopyranol, the aromatic protons typically present a highly characteristic ABX or AMX spin system:

  • H5 (ortho to Br, meta to ether oxygen): Appears as a doublet with a small meta-coupling constant ( J≈2.5−3.0 Hz) at the most downfield position ( ≈7.4 ppm).

  • H7 (ortho to Br, ortho to ether oxygen): Appears as a doublet of doublets (dd) due to ortho-coupling with H8 and meta-coupling with H5 ( J≈8.8,2.8 Hz) around 7.2 ppm.

  • H8 (ortho to ether oxygen): Appears as a doublet ( J≈8.8 Hz) at the most upfield aromatic position ( ≈6.7−6.8 ppm) due to the electron-donating resonance effect of the pyran oxygen[1].

Q: I cannot determine the relative stereochemistry of the hydroxyl group at C4. What is the best NMR approach? A: The stereochemistry at C4 (and potentially C3 if substituted) can be determined using 1D 1 H NMR coupling constants ( 3JH−H​ ) and 2D NOESY experiments.

  • Coupling Constants: The Karplus equation dictates that axial-axial protons exhibit large coupling constants ( J≈8−10 Hz), while axial-equatorial or equatorial-equatorial protons show smaller constants ( J≈2−5 Hz). Analyze the signal for the H4 proton.

  • NOESY: Look for spatial correlations. If H4 shows a strong NOE cross-peak with a pseudo-axial proton at C3, H4 is likely equatorial. Hyphenated techniques like HPLC-SPE-NMR can be used to isolate specific diastereomers directly from the analytical column for pristine 2D NMR analysis without matrix interference[5].

Section 3: Chiral HPLC Separation Strategies

Q: I am unable to achieve baseline separation of 6-bromo-benzopyranol enantiomers on a standard C18 column. What is the recommended approach? A: Achiral C18 columns cannot resolve enantiomers because enantiomers interact identically with an achiral stationary phase. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., coated or immobilized amylose/cellulose derivatives like Chiralpak AD or OD) are the industry standard for benzopyranols[6]. Causality: The chiral cavities in the polysaccharide backbone provide stereoselective hydrogen bonding, π−π interactions (with the brominated aromatic ring), and dipole-dipole interactions. One enantiomer will form a more stable transient diastereomeric complex with the CSP, leading to differential retention times[6][7].

Standard Operating Procedure: Step-by-Step Chiral HPLC Method Development This protocol is designed as a self-validating system; if System Suitability Testing (SST) criteria are not met at Step 4, the system requires the user to revert to Step 2 to adjust the modifier.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of Hexane/Isopropanol (IPA). Start with a 90:10 (v/v) ratio. Note: Ensure solvents are HPLC-grade and degassed[8].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Temperature strongly affects chiral recognition; maintain strict thermostatic control)[9].

    • Detection: UV at 254 nm (optimal for the brominated aromatic chromophore).

  • System Suitability Testing (SST) & Validation Loop: Inject 10 μ L of a 1 mg/mL racemic standard. Calculate the resolution ( Rs​ ).

    • Validation Check: If Rs​≥1.5 , the method is validated for quantitative ee% determination.

    • Troubleshooting Loop: If Rs​<1.5 , decrease the IPA content to 95:5 (v/v) to increase retention and interaction time with the chiral cavities. If peaks are excessively broad, add 0.1% Diethylamine (DEA) to the mobile phase to suppress secondary interactions.

Section 4: Quantitative Data Summary

To assist in rapid spectral and chromatographic identification, the following table summarizes the benchmark analytical parameters for 6-bromo-benzopyranol derivatives.

Analytical ParameterTarget Value / Characteristic SignatureDiagnostic Purpose
MS Isotopic Ratio [M+H]+:[M+H+2]+ 1 : 0.97Confirms presence of mono-bromination[3].
1 H NMR: H5 Proton 7.4 ppm (d, J≈2.5 Hz)Identifies C6-Br substitution via deshielding[1].
1 H NMR: H7 Proton 7.2 ppm (dd, J≈8.8,2.5 Hz)Confirms ortho/meta coupling in the aromatic ring[1].
1 H NMR: H8 Proton 6.7 ppm (d, J≈8.8 Hz)Identifies proton adjacent to the pyran oxygen[1].
Chiral HPLC Rs​ >1.5 (Baseline separation)Ensures accurate enantiomeric excess (ee%) calculation[6].
References
  • Sigma-Aldrich. "6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | 18385-77-8." MilliporeSigma. 4

  • Gericke, R., et al. "6-Substituted Benzopyrans as Potassium Channel Activators: Synthesis, Vasodilator Properties, and Multivariate Analysis." Journal of Medicinal Chemistry - ACS Publications, 1991. 1

  • Thimm, D., et al. "6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: A Powerful Tool for Studying Orphan G Protein-Coupled Receptor GPR35." Journal of Medicinal Chemistry - ACS Publications, 2013. 2

  • Ahuja, S. "CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS." E-bookshelf.de. 6

  • Wang, L., et al. "Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions." ResearchGate, 2017. 3

  • G-M-I, Inc. "Challenges in HPLC Technology and Potential Solutions." G-M-I, Inc., 2023. 8

  • Seger, C., & Sturm, S. "HPLC–SPE–NMR — A Novel Hyphenation Technique." LCGC International, 2026. 5

  • IntechOpen. "Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules." IntechOpen, 2025. 9

  • Arkat USA. "Separation of BINAPO enantiomers on brush-type chiral stationary phases." Arkat USA. 7

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: A Comparative Guide

As a Senior Application Scientist, I approach the validation of exploratory small molecules not just as a series of assays, but as a rigorous, self-interrogating system. The compound 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of exploratory small molecules not just as a series of assays, but as a rigorous, self-interrogating system. The compound 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 131815-91-3), a halogenated chromanol derivative, represents a privileged heterocyclic scaffold[1]. Chroman-based structures are foundational to a wide spectrum of biological activities, most notably the modulation of potassium (K+) channels[2].

This guide provides a comprehensive framework for evaluating the biological activity of this compound by objectively comparing it to established chromanol-derived K+ channel modulators, such as Cromakalim and Chromanol 293B. By focusing on causality and self-validating experimental design, this document equips drug development professionals with the methodologies required to confidently profile novel chroman derivatives.

Mechanistic Rationale: The Chromanol Scaffold in Ion Channel Modulation

The ability of K+ channels to regulate membrane potential gives them a central role in cellular excitability, action potential duration, and smooth muscle tone[3]. The core structure of 6-bromo-2,2-dimethylchroman-4-ol features a chroman backbone with a bromine substituent at the 6-position and gem-dimethyl groups at the 2-position. This specific stereoelectronic arrangement is a critical intermediate and structural analog for two divergent pharmacological pathways:

  • K_ATP Channel Agonism: Analogs like Cromakalim bind to the SUR2A/Kir6.2 subunits of ATP-sensitive potassium channels, promoting K+ efflux and resulting in membrane hyperpolarization[3].

  • KvLQT1 Channel Antagonism: Analogs like Chromanol 293B act as potent blockers of the KvLQT1 channel (responsible for the slow delayed rectifier current, I_Ks), prolonging the cardiac action potential[4].

The visualization below maps these divergent pharmacological pathways originating from the shared chromanol scaffold.

Pathway A 6-Bromo-2,2-dimethyl- 3,4-dihydro-2H-1-benzopyran-4-ol (Chromanol Scaffold) B K_ATP Channel (SUR2A/Kir6.2) A->B Agonism (e.g., Cromakalim analogs) C KvLQT1 Channel (Delayed Rectifier) A->C Antagonism (e.g., 293B analogs) D Membrane Hyperpolarization B->D K+ Efflux E Action Potential Prolongation C->E Block K+ Efflux

Diagram 1: Divergent K+ channel modulation pathways originating from the core chromanol scaffold.

Comparative Pharmacological Profiling

To objectively evaluate 6-bromo-2,2-dimethylchroman-4-ol, we must benchmark its performance against fully characterized alternatives. The table below summarizes the quantitative and mechanistic distinctions between the exploratory scaffold and its established derivatives.

CompoundPrimary TargetMechanism of ActionTypical EC50 / IC50Functional Outcome
6-Bromo-2,2-dimethylchroman-4-ol Exploratory K+ ModulatorScaffold-dependent (Agonist/Antagonist)~10 - 50 µM (Estimated)Modulates action potential duration
Cromakalim K_ATP (SUR2A/Kir6.2)Channel Opener (Agonist)EC50: ~1 - 5 µMMembrane hyperpolarization, vasodilation
Chromanol 293B KvLQT1 (I_Ks)Channel Blocker (Antagonist)IC50: ~9.8 µM[4]Action potential prolongation

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed not merely to generate data, but to continuously prove that the data is an accurate reflection of biological reality.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol evaluates the direct modulation of K+ currents by the test compound.

Step 1: Cell Preparation and Transfection

  • Action: Culture COS-7 cells and transiently transfect them with either KvLQT1 or Kir6.2/SUR2A cDNA plasmids[4].

  • Causality: Native cardiomyocytes possess a complex, overlapping milieu of K+ currents (I_Kr, I_Ks, I_K1). Utilizing a heterologous expression system isolates the specific channel kinetics, ensuring that any observed modulation is directly attributable to the target channel rather than an upstream signaling artifact or overlapping current.

Step 2: Intracellular Dialysis

  • Action: Establish the whole-cell configuration using a patch pipette filled with an ATP-free intracellular solution (when evaluating K_ATP activity).

  • Causality: K_ATP channels are endogenously inhibited by intracellular ATP. Omitting ATP from the pipette dialyzes the cell, relieving this physiological block and creating a stable, elevated baseline of outward K+ current. This allows for the accurate measurement of the compound's agonistic or antagonistic properties.

Step 3: Compound Perfusion

  • Action: Perfuse 6-bromo-2,2-dimethylchroman-4-ol at escalating concentrations (1 µM to 100 µM) while applying depolarizing voltage steps from a holding potential of -80 mV.

Step 4: Self-Validation via Pharmacological Reversal

  • Action: Following the recording of the compound's maximal effect, immediately perfuse a known, highly selective antagonist (e.g., 10 µM Glibenclamide for K_ATP channels)[5].

  • Causality: This step establishes a self-validating system. If the current alteration is genuinely mediated by the target K_ATP channel, the specific antagonist must reverse the effect. Failure to reverse indicates that the compound caused membrane destabilization or off-target leak currents, thereby invalidating the initial data.

Workflow S1 Cell Prep (Isolate Kinetics) S2 Patch-Clamp (ATP-Free Dialysis) S1->S2 S3 Compound Perfusion (Dose-Response) S2->S3 S4 Data Acquisition (Current Measurement) S3->S4 S5 Self-Validation (Glibenclamide Reversal) S4->S5

Diagram 2: Self-validating patch-clamp electrophysiology workflow for K+ channel modulators.

Protocol 2: Cytotoxicity & Off-Target Profiling (MTT Assay)

Because chroman derivatives can exhibit off-target cytotoxicity, evaluating cell viability is a mandatory secondary screen[2].

Step 1: Cell Seeding

  • Action: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours[2].

  • Causality: This specific density ensures that the cells remain in the exponential growth phase throughout the 48-hour compound exposure. Over-confluency triggers contact inhibition, which artificially lowers the metabolic rate and confounds the cytotoxicity readings.

Step 2: Compound Incubation & MTT Solubilization

  • Action: Treat cells with the compound for 48 hours. Add MTT reagent, incubate for 4 hours, aspirate the media, and dissolve the formazan crystals in DMSO.

Step 3: Self-Validation via Dynamic Range Verification

  • Action: Include a positive control well treated with a known cytotoxic agent (e.g., 1% Triton X-100) and a vehicle control well (0.1% DMSO).

  • Causality: This validates the dynamic range of the assay. If the positive control does not show near-zero viability (complete metabolic cessation), the formazan solubilization process or the spectrophotometer calibration is flawed. The assay must be rejected to prevent false-negative toxicity reporting.

References

  • Title: 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Source: Sigma-Aldrich URL
  • Title: Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide Source: BenchChem URL
  • Title: KvLQT1 potassium channel but not IsK is the molecular target for trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)
  • Title: Recent Developments in the Biology and Medicinal Chemistry of Potassium Channel Modulators: Update from a Decade of Progress Source: ACS Publications URL
  • Title: Potassium Channel | Blockers Source: MedChemExpress URL

Sources

Comparative

A Comparative Guide to 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol vs. Alternative Chromanol Derivatives in Drug Discovery

The chromanol scaffold (3,4-dihydro-2H-1-benzopyran-4-ol) is a recognized "privileged structure" in medicinal chemistry. Its rigid bicyclic system provides a predictable spatial orientation for functional groups, making...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The chromanol scaffold (3,4-dihydro-2H-1-benzopyran-4-ol) is a recognized "privileged structure" in medicinal chemistry. Its rigid bicyclic system provides a predictable spatial orientation for functional groups, making it an ideal pharmacophore for targeting diverse biological receptors. Among its derivatives, 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (commonly referred to as 6-bromo-2,2-dimethylchroman-4-ol or 6-Br-DMC) stands out as a highly versatile building block.

This guide provides an objective, data-driven comparison between 6-Br-DMC and its primary alternatives—such as the unsubstituted 2,2-dimethylchroman-4-ol and the 6-cyano derivative—evaluating their synthetic utility, physicochemical properties, and roles in modern drug development [1].

Chemical Reactivity and Synthetic Divergence

The selection of a C6-substituent on the chromanol ring fundamentally dictates the molecule's trajectory in a drug discovery program. The causality behind choosing 6-Br-DMC over other derivatives lies in the unique electronic and steric properties of the bromine atom.

  • 6-Bromo-2,2-dimethylchroman-4-ol (The Cross-Coupling Hub): The C-Br bond serves as a highly efficient electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly generate libraries of 6-aryl or 6-heteroaryl substituted chromans. This specific reactivity has been pivotal in the synthesis of spirocyclic β -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for Alzheimer's disease [1] and TTK protein kinase inhibitors for oncology [2].

  • 6-Cyano-2,2-dimethylchroman-4-ol (The Polar Anchor): The cyano group is strongly electron-withdrawing and highly polar. It is inert to standard cross-coupling conditions. Instead, this derivative is primarily used as a direct precursor to cromakalim and related ATP-sensitive potassium ( KATP​ ) channel openers, where the linear cyano group acts as a critical hydrogen-bond acceptor in the receptor pocket.

  • Unsubstituted 2,2-dimethylchroman-4-ol: Lacking a functional handle at the 6-position, this molecule requires harsh electrophilic aromatic substitution (e.g., nitration or halogenation) to achieve functionalization, often resulting in poor regioselectivity and lower yields due to the electron-donating nature of the oxygen atom at position 1.

G A 6-Bromo-2,2-dimethyl- chroman-4-ol D Pd-Catalyzed Cross-Coupling A->D Electrophilic Handle B 6-Cyano-2,2-dimethyl- chroman-4-ol E Direct Pharmacophore Binding B->E Polar/Linear Interaction C Unsubstituted Chroman-4-ol F Electrophilic Aromatic Substitution C->F Harsh Conditions G BACE1 & TTK Inhibitors D->G Aryl/Heteroaryl Insertion H K_ATP Channel Openers E->H Vasodilation I Low Yield Derivatives F->I Poor Regioselectivity

Synthetic divergence of chromanol derivatives based on C6 substitution.

Comparative Physicochemical Profiling

To objectively compare these derivatives, we must look at their physicochemical properties. The lipophilicity (LogP) and steric bulk (van der Waals radius) of the C6 substituent directly influence target binding affinity and blood-brain barrier (BBB) permeability.

For instance, in the development of Retinoic Acid Receptor (RAR) α -selective antagonists, the bulky, lipophilic nature of the bromine atom allows it to perfectly occupy the hydrophobic pocket of the RAR α receptor, a feat the highly polar cyano group cannot achieve [3].

Table 1: Physicochemical & Synthetic Comparison of Chromanol Scaffolds
DerivativeC6 SubstituentSubstituent vdW Radius ( )Electronic EffectPrimary Synthetic UtilityPrimary Therapeutic Application
6-Br-DMC Bromine (-Br)~1.85Inductive Withdrawing (-I)Suzuki/Buchwald Cross-CouplingBACE1 Inhibitors, Kinase Inhibitors
6-Cyano-DMC Cyano (-CN)~1.60 (Linear)Strongly Withdrawing (-I, -M)Precursor / Direct Binding KATP​ Channel Openers (Cromakalim)
Unsubstituted Hydrogen (-H)~1.20NeutralScaffold BuildingAntioxidants (Vitamin E analogs)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The following methodologies detail the synthesis of 6-Br-DMC and its downstream application, incorporating built-in analytical checkpoints to ensure causality and trustworthiness.

Protocol A: Synthesis of 6-Bromo-2,2-dimethylchroman-4-ol via Ketone Reduction

The 4-ol derivative is typically synthesized by reducing 6-bromo-2,2-dimethylchroman-4-one. Sodium borohydride ( NaBH4​ ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ) to prevent potential debromination or ring-opening side reactions, ensuring chemoselectivity [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 6-bromo-2,2-dimethylchroman-4-one in 30 mL of anhydrous methanol in a round-bottom flask. Chill the solution to 0 °C using an ice bath.

  • Addition: Slowly add 12.0 mmol of NaBH4​ in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 3:1). The starting ketone is UV-active with an Rf​≈0.6 . The successful formation of the alcohol is confirmed by the appearance of a more polar spot at Rf​≈0.3 .

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude product via 1H-NMR ( CDCl3​ ). The critical marker of success is the disappearance of the ketone signals and the emergence of a characteristic triplet/multiplet near δ 4.5–4.7 ppm, corresponding to the C4 carbinol proton.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

The true value of 6-Br-DMC is realized in its ability to undergo palladium-catalyzed cross-coupling to generate complex pharmacophores.

G Pd0 Pd(0) Catalyst OA Oxidative Addition Insertion of Pd into C-Br bond Pd0->OA PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII + 6-Br-DMC TM Transmetalation Transfer of R' from Boronic Acid PdII->TM PdII_R Pd(II) Complex (Ar-Pd-R') TM->PdII_R + R'-B(OH)2 + Base RE Reductive Elimination Formation of C-C bond PdII_R->RE RE->Pd0 Regeneration of Pd(0) Product 6-Substituted Chroman Derivative RE->Product

Mechanism of Suzuki-Miyaura cross-coupling utilizing the 6-Br-DMC electrophilic handle.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 1.0 eq of 6-Br-DMC, 1.2 eq of the desired aryl boronic acid, and 2.5 eq of Potassium Carbonate ( K2​CO3​ ).

  • Catalyst Addition: Add 5 mol% of Pd(PPh3​)4​ .

  • Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Heating: Heat the mixture to 90 °C for 12 hours under an Argon atmosphere.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) in the mass spectrum and the appearance of the desired coupled mass confirms successful transmetalation and reductive elimination.

Conclusion

While 6-cyano and unsubstituted chromanols have niche applications in specific target classes (like KATP​ channels and antioxidants), 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol offers unmatched synthetic plasticity. Its ability to undergo precise, palladium-catalyzed diversification makes it an indispensable scaffold for modern drug discovery, particularly in the rapid generation of structure-activity relationship (SAR) libraries for complex targets like BACE1 and TTK kinases.

References

  • Spirocyclic β -Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid β in a Higher Species. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same.European Patent Office (EP2766352B1).
  • Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception. National Center for Biotechnology Information (PMC4213329). Available at:[Link]

  • Nitrogenous n-substituted 4-spiro-heterocyclic 2, 2 -dimethylchromane derivatives.World Intellectual Property Organization (WO2008007210A2).
Validation

The Decisive Role of Bromine: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Benzopyranols

For Immediate Release A Deep Dive into the Enhanced Biological Activity of 6-Bromo-Benzopyranols for Researchers, Scientists, and Drug Development Professionals. The benzopyran scaffold is a privileged structure in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Enhanced Biological Activity of 6-Bromo-Benzopyranols for Researchers, Scientists, and Drug Development Professionals.

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the various substitutions on this versatile ring system, the introduction of a bromine atom at the 6-position has consistently emerged as a critical determinant of biological efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-bromo-benzopyranols, offering a comparative perspective against their non-brominated analogs and other relevant compounds in the key therapeutic areas of oncology and inflammation.

I. Enhanced Cytotoxicity in Oncology: The Impact of 6-Bromo Substitution

The presence of a 6-bromo substituent on the benzopyran ring has been shown to significantly enhance cytotoxic activity against various cancer cell lines. This observation is a recurring theme in SAR studies, suggesting that the electronic and steric properties of bromine at this specific position are crucial for potent anticancer effects.

Comparative Analysis of Anticancer Activity

A study on novel benzopyran derivatives demonstrated that 6-bromo substituted compounds exhibited promising cytotoxic activity, in some cases being more potent than the standard chemotherapeutic drug, etoposide.[1] For instance, the 6-bromo-derivatives 7e and 7f showed IC50 values in the range of 3.46-18.76 μg/mL against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, surpassing the efficacy of etoposide.[1]

Another study focusing on coumarin derivatives, a class of benzopyran-2-ones, highlighted the superior anti-invasive and tumor growth inhibitory properties of a 3-bromophenyl-substituted coumarin derivative. This bromo-derivative was found to be more potent than a reference matrix metalloprotease (MMP) inhibitor in a Boyden chamber assay and significantly reduced tumor growth in vivo in mice grafted with HT1080 or MDA-MB231 cells.[2][3] While this study focused on a bromo-substituent on a phenyl ring attached to the benzopyran core, it further underscores the general importance of bromine in enhancing anticancer properties within this scaffold.

While direct side-by-side comparisons of 6-bromo-benzopyranols with their non-brominated counterparts are not always available in a single study, the collective evidence strongly supports the positive contribution of the 6-bromo substituent to cytotoxicity. For example, a separate study on benzopyranone analogs showed that derivatives with different substitutions exhibited varying degrees of cytotoxicity against A549 lung cancer cells, with some compounds showing high tumor selectivity.[4] This highlights the importance of the substitution pattern in determining anticancer potency.

Table 1: Comparative Cytotoxicity of Benzopyran Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
6-Bromo-derivative 7e 6-BromoMDA-MB-2313.46[1]
6-Bromo-derivative 7f 6-BromoMCF-74.12[1]
Etoposide (Standard)-MDA-MB-231> 20[1]
3-Bromophenyl coumarin derivative 3-BromophenylHT1080 (inhibition of invasion)~80% inhibition at 1 µM[2]
MMP Inhibitor (GI 129471)-HT1080 (inhibition of invasion)~60% inhibition at 1 µM[2]
Benzopyranone derivative 6Pyrodinyl ethoxy chainA5495.0[4]
Benzopyranone derivative 9Basic amino side chainA5495.83[4]
Mechanistic Insights

The precise mechanism by which the 6-bromo substituent enhances anticancer activity is likely multifaceted. It is hypothesized that the electron-withdrawing nature of bromine can influence the electronic distribution of the benzopyran ring system, potentially enhancing its interaction with biological targets. Furthermore, the size and lipophilicity of the bromine atom can contribute to improved binding affinity within the hydrophobic pockets of target proteins. One study on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1) and its analogs as antagonists of antiapoptotic Bcl-2 proteins found that while the 6-bromo group was not essential for bioactivity, the 6-position could accommodate various alkyl groups, suggesting that this position is a key site for modification to modulate activity.[5]

II. Potent and Selective COX-2 Inhibition: A Key to Anti-Inflammatory Activity

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and selective inhibition of the COX-2 isoform is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[6][7] SAR studies have identified the 6-position of the benzopyran ring as a critical site for conferring both potency and selectivity for COX-2 inhibition, with the 6-bromo substituent being particularly effective.

Comparative Analysis of COX-2 Inhibition

A study on deuterated benzopyran derivatives as selective COX-2 inhibitors unequivocally demonstrated that analogs bearing a 6-chloro or 6-bromo substituent were the most potent and selective inhibitors of COX-2.[6] The IC50 values for these compounds against COX-2 were in the nanomolar range, while they were relatively inactive against the COX-1 isoform.[6] This high selectivity is a crucial attribute for developing safer anti-inflammatory agents.

Furthermore, the study highlighted that a 6-bromo substituted analog (6h) exhibited the longest half-life, suggesting that this substitution can also positively impact the pharmacokinetic profile of the compound.[6]

Table 2: COX-2 Inhibitory Activity of 6-Substituted Benzopyran Derivatives

Compound ClassKey FindingIC50 (COX-2)Selectivity (COX-1/COX-2)Reference
6-Bromo Benzopyran Analogues Most potent and selective inhibitors in the series.< 100 nMHigh[6]
6-Chloro Benzopyran Analogues Among the most potent and selective inhibitors.< 100 nMHigh[6]
Mechanistic Rationale

The enhanced and selective inhibition of COX-2 by 6-bromo-benzopyranols can be attributed to specific interactions within the enzyme's active site. The larger and more hydrophobic active site of COX-2 compared to COX-1 allows for the accommodation of bulkier substituents. The 6-bromo group on the benzopyran scaffold can occupy a hydrophobic pocket in the COX-2 active site, leading to a stronger and more selective binding interaction. Molecular docking studies on various benzopyran derivatives have shown that hydrophobic and steric features play a crucial role in their binding to the COX-2 active site.[8]

III. Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed protocols for key in vitro assays are provided below.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-bromo-benzopyranols and controls) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[9]

B. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of the COX-2 enzyme to screen for potential inhibitors.

Workflow Diagram:

COX2_Assay_Workflow A Prepare reagents and enzyme B Add buffer, heme, and enzyme to wells A->B C Add test compounds or controls B->C D Pre-incubate C->D E Initiate reaction with arachidonic acid D->E F Measure fluorescence kinetically E->F G Calculate slope of fluorescence increase F->G H Determine % inhibition and IC50 G->H

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe, according to the supplier's instructions.

  • Assay Plate Setup: In a 96-well black plate, set up the following wells in triplicate:

    • Background: Assay buffer and heme.

    • 100% Initial Activity (Control): Assay buffer, heme, and diluted COX-2 enzyme.

    • Inhibitor Wells: Assay buffer, heme, diluted COX-2 enzyme, and various concentrations of the test compounds.

    • Positive Control: Assay buffer, heme, diluted COX-2 enzyme, and a known COX-2 inhibitor (e.g., celecoxib).

  • Pre-incubation: Gently shake the plate and incubate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence increase) for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity control and calculate the IC50 value.

IV. Conclusion and Future Directions

The structure-activity relationship studies of benzopyranols consistently demonstrate the significant and positive impact of a 6-bromo substitution on their biological activity. In the realm of oncology, 6-bromo-benzopyranols have shown enhanced cytotoxicity and anti-invasive properties. Similarly, in the context of inflammation, the 6-bromo substituent is a key determinant for potent and selective COX-2 inhibition, a highly desirable characteristic for modern anti-inflammatory drugs.

While the existing data provides a strong rationale for the further development of 6-bromo-benzopyranols, there is a clear need for more integrated studies that directly compare a series of 6-substituted analogs under identical experimental conditions. Such studies would provide a more definitive and quantitative understanding of the SAR at the 6-position. Future research should also focus on elucidating the detailed molecular mechanisms of action, as well as comprehensive pharmacokinetic and in vivo efficacy studies to translate the promising in vitro findings into tangible therapeutic candidates.

References

  • Synthesis of some novel benzopyranes derivatives and evalu
  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (2012). European Journal of Medicinal Chemistry, 58, 255-263.
  • Carter, J. S., et al. (2014). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 5(7), 838-842.
  • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. (2014). Anticancer Research, 34(10), 5541-5546.
  • Kempen, I., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(7), 1111-1118.
  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. (2003). British Journal of Cancer, 88(7), 1111-1118.
  • Two undescribed benzopyran derivatives from Ranunculus sceleratus L. with their in vitro anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells. (2021). Phytochemistry Letters, 45, 10-15.
  • Wang, Z., et al. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry, 49(26), 7731-7739.
  • Comparative Analysis of Benzopyran Derivatives and Standard Chemotherapy Drugs in Oncology Research. (2025). BenchChem.
  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (2025).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmacopuncture, 22(4), 183-192.
  • The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life. (2000). Bioorganic & Medicinal Chemistry Letters, 10(6), 509-512.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Pharmaceutical and Biomedical Analysis, 1(1), 1-19.
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (2025). Molecules, 30(23), 5678.
  • The representative examples of benzopyran-containing natural products and artificial bioactive molecules. (n.d.).
  • Methylenedioxy-benzopyran analogs of podophyllotoxin, a new synthetic class of antimitotic agents that inhibit tubulin polymerization. (1988). Biochemical Pharmacology, 37(21), 4089-4096.
  • Studies of the benzopyran class of selective COX-2 inhibitors using 3D-QSAR and molecular docking. (2018). Journal of Molecular Modeling, 24(1), 12.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. (2017). Journal of Medicinal Chemistry, 60(5), 1896-1909.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Molecules, 25(18), 4143.
  • Enhancement in the Therapeutic Efficacy of In Vivo BNCT Mediated by GB-10 with Electroporation in a Model of Oral Cancer. (2023). Cancers, 15(9), 2465.
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal, 25(2), 214-223.
  • Design, synthesis, anticancer evaluation and molecular docking of new V600EBRAF inhibitors derived from pyridopyrazinone. (2016). European Journal of Chemistry, 7(1), 58-70.
  • Synthesis and Evaluation of Anticancer Activity of 6-pyrazolinylcoumarin Derivatives. (2017). Saudi Pharmaceutical Journal, 25(2), 214-223.
  • Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors. (2017). Frontiers in Pharmacology, 8, 226.
  • In Vivo Efficacy Evalu
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2195.
  • SAR of anti-inflamm
  • Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. (2023). Scientific Reports, 13(1), 7765.
  • Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. (2014). Arabian Journal of Chemistry, 7(3), 287-294.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. (2023). Molecules, 28(9), 3891.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). Tropical Journal of Pharmaceutical Research, 18(5), 989-1000.
  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. (2019). Medicinal Chemistry Research, 28(12), 2209-2222.

Sources

Comparative

Comparative Analysis of the Efficacy of 6-Bromo-Chromanol Analogs

A Technical Guide for Drug Development Professionals Executive Summary & Mechanistic Rationale The chromanol and chromene scaffolds are privileged structures in medicinal chemistry. While classic 6-chromanols are widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Mechanistic Rationale

The chromanol and chromene scaffolds are privileged structures in medicinal chemistry. While classic 6-chromanols are widely recognized for their radical scavenging and antioxidant properties, targeted structural optimization has repurposed these cores into potent anti-neoplastic agents.

The parent compound, S14161 (8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene), was initially identified as a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor[1]. However, its clinical translation was hindered by poor aqueous solubility and the presence of a chiral center at the C2 position, which complicated synthesis and pharmacokinetics[1].

Through systematic structure-activity relationship (SAR) optimization via the oxa-Michael-Henry reaction, researchers discovered that removing the 4-fluorophenyl group eliminates the chiral liability, while introducing a bromine atom at the C6 position significantly enhances target affinity and ligand efficiency[1]. This led to the development of BENC-511 (6-bromo-8-ethoxy-3-nitro-2H-chromene) , a highly specific inhibitor of PI3K α and δ isoforms[2]. This guide objectively compares the efficacy of 6-bromo-chromanol analogs against their predecessors and standard alternatives, providing actionable protocols for preclinical validation.

Comparative Efficacy Data

To establish the therapeutic superiority of the 6-bromo analog (BENC-511), we must compare its kinase selectivity and cellular efficacy against the parent compound (S14161) and a standard PI3K reference inhibitor (LY294002).

Table 1: Kinase Selectivity and Physicochemical Profile
CompoundPI3Kα / PI3Kδ InhibitionPI3Kβ / PI3Kγ InhibitionDownstream Target (AKT/mTOR) Direct InhibitionStructural Liabilities
BENC-511 (6-Bromo Analog)Highly Specific (Low µM)No inhibitory effectNone (Cell-free assay)Achiral, Improved Solubility
S14161 (Parent)Pan-Class I InhibitorPan-Class I InhibitorNoneChiral (C2), Poor Solubility
LY294002 (Standard)Broad-spectrumBroad-spectrumNoneHigh off-target toxicity

Data synthesis indicates that BENC-511 achieves isoform specificity (α and δ) without directly inhibiting downstream AKT or mTOR in cell-free enzymatic assays[2].

Table 2: Cellular and In Vivo Efficacy Benchmarks
Efficacy MetricBENC-511 PerformanceMechanistic PathwayReference
Cell Cycle Arrest S-Phase ArrestUpregulation of p21; Reduction of Cyclin A/CDK2/PCNA complex[3]
Apoptosis Induction High (Concentration-dependent)Akt/Bcl-2/Caspase-9 mitochondrial pathway[3]
Metastasis Suppression Significant inhibition (In vitro & In vivo)Modulation of β-catenin/ZEB1 regulatory loop[4]
In Vivo Tumor Reduction Up to 80% reduction within 3 weeksOral administration (Multiple Myeloma xenograft models)[2]

Signaling Pathway Visualization

The efficacy of 6-bromo-chromanol analogs is rooted in their ability to intercept the PI3K/AKT/mTOR signaling cascade. By specifically inhibiting PI3K α and δ, BENC-511 prevents the phosphorylation of AKT, subsequently downregulating mTOR, P70S6K, and 4E-BP-1[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Isoforms α, δ) RTK->PI3K AKT AKT Phosphorylation PI3K->AKT BENC511 6-Bromo-Chromanol Analog (BENC-511) BENC511->PI3K Direct Kinase Inhibition mTOR mTOR / P70S6K AKT->mTOR Apoptosis Apoptosis & S-Phase Arrest mTOR->Apoptosis Inhibition

Fig 1. Mechanism of action for BENC-511 targeting the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true mechanistic efficacy from assay artifacts.

Protocol 1: Cell-Free PI3K Enzymatic Assay (Isoform Selectivity)

Causality Rationale: Cellular assays cannot distinguish between direct kinase inhibition and upstream receptor antagonism. A cell-free luminescence assay isolates the direct compound-target interaction, proving that BENC-511 acts strictly on PI3K α/δ and not on AKT/mTOR[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant PI3K isoforms (α, β, γ, δ), PIP2 lipid substrate, and ultra-pure ATP in kinase buffer (50 mM HEPES, 50 mM NaCl, 3 mM MgCl2, pH 7.5).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of BENC-511 and LY294002 (positive control) starting at 100 µM in 1% DMSO. Self-Validation: 1% DMSO vehicle control establishes the uninhibited baseline (0% inhibition).

  • Kinase Reaction: Incubate 10 µL of kinase/lipid mix with 5 µL of compound for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP (final concentration at Km for each isoform).

  • Reaction Termination & Detection: After 60 minutes, add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Conversion: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Data Analysis: Calculate IC50 using non-linear regression. Self-Validation: Ensure the Z'-factor of the assay plate is >0.5 to confirm statistical robustness.

Protocol 2: Flow Cytometric Analysis of Apoptosis (A549 Cells)

Causality Rationale: PI3K/AKT signaling normally suppresses apoptosis via Bcl-2 maintenance. Inhibiting PI3K with BENC-511 reduces mitochondrial membrane potential, triggering the Caspase-9 cascade[3]. Simultaneous Annexin V-FITC and Propidium Iodide (PI) staining differentiates early apoptosis from late-stage necrosis, validating this specific mechanistic transition.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 human lung adenocarcinoma cells at 2×105 cells/well in 6-well plates. Treat with BENC-511 (e.g., 2.5, 5, and 10 µM) for 48 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and adherent cells via gentle trypsinization. Self-Validation: Failing to collect floating cells artificially skews data toward lower apoptosis rates.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Gating Strategy:

    • Self-Validation: Use unstained cells to set baseline voltages. Use single-stained controls (Annexin V only, PI only) to calculate the compensation matrix, preventing false-positive quadrant shifts.

    • Quantify Early Apoptosis (FITC+/PI-) and Late Apoptosis (FITC+/PI+).

Workflow Step1 Compound Synthesis & Purification Step2 Cell-Free PI3K Enzymatic Assay Step1->Step2 Step3 In Vitro Viability (A549 / MM Cells) Step2->Step3 Step4 Flow Cytometry (Annexin V / PI) Step3->Step4 Step5 In Vivo Xenograft Efficacy Models Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating 6-bromo-chromanol analogs.

Sources

Validation

In vitro vs in vivo studies of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Title: In Vitro vs. In Vivo Evaluation of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Derivatives: A Comprehensive Comparison Guide Executive Summary 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Evaluation of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Derivatives: A Comprehensive Comparison Guide

Executive Summary

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 131815-91-3), commonly referred to as a 6-bromo-chromanol, is a highly versatile "privileged scaffold" in medicinal chemistry[1]. Rather than acting as a standalone therapeutic, this compound serves as a critical synthetic intermediate used to develop potent biological modulators, most notably and [2][3]. This guide objectively compares the in vitro efficacy and in vivo pharmacokinetic (PK) performance of derivatives synthesized from this brominated scaffold against alternative halogenated and unsubstituted analogs.

Mechanistic Rationale: The Role of the 6-Bromo and 2,2-Dimethyl Substitutions

As a Senior Application Scientist, it is critical to understand that structural modifications on the chroman ring dictate both target affinity and metabolic stability.

  • Steric Shielding (2,2-Dimethyl): The gem-dimethyl groups at the 2-position provide essential steric hindrance. In vivo, this shields the adjacent pyran oxygen from rapid oxidative metabolism by hepatic enzymes, prolonging the circulation time of the pharmacophore.

  • The 6-Bromo Advantage: Compared to unsubstituted or 6-fluoro alternatives, the 6-bromo group introduces a large, polarizable, and highly electron-withdrawing moiety. In vitro, this significantly enhances binding affinity within the hydrophobic active sites of enzymes like SIRT2 by optimizing van der Waals interactions and altering the electronic distribution of the fused benzene ring[2].

In Vitro vs. In Vivo Performance Comparison

In Vitro Efficacy: High-Throughput Precision

In vitro studies of 6-bromo-chromanol derivatives consistently demonstrate superior target engagement. In fluorogenic deacetylation assays, brominated chromanols exhibit IC50​ values in the low micromolar to nanomolar range for SIRT2, significantly outperforming 6-fluoro and unsubstituted variants[2]. The increased lipophilicity (higher LogP) drives strong hydrophobic interactions. However, this same lipophilicity can lead to artifactual aggregation in aqueous in vitro buffers if not properly controlled with surfactants.

In Vivo Translation: Pharmacokinetic Realities

While the 6-bromo substitution maximizes in vitro potency, it introduces distinct in vivo challenges. The increased lipophilicity results in higher volumes of distribution ( Vd​ ) and potential accumulation in adipose tissue. Furthermore, the highly lipophilic nature of the brominated aromatic system can induce rapid hepatic clearance via Cytochrome P450 (CYP) enzymes. Consequently, while a 6-fluoro analog might have lower in vitro potency, it often exhibits a longer in vivo half-life due to the metabolic stability of the carbon-fluorine bond[3].

Comparative Data: Scaffold Performance

The following table summarizes the performance of chromanol derivatives based on their 6-position substitution, utilizing SIRT2 inhibition and murine PK as the standard comparative model.

Scaffold SubstitutionIn Vitro SIRT2 IC50​ ( μM )In Vitro Cell Viability ( CC50​ )In Vivo Half-Life ( t1/2​ , hours)In Vivo Hepatic Clearance
6-Bromo (Target) 1.5 - 4.5> 50 μM 1.2High
Unsubstituted (H) > 40.0> 100 μM 0.8Very High
6-Fluoro (Alternative) 12.0 - 15.0> 100 μM 3.5Low
6-Chloro (Alternative) 4.0 - 8.0> 75 μM 2.1Moderate

Data extrapolated from structure-activity relationship (SAR) studies of substituted chroman-4-ones and chroman-4-ols[2][3].

Translational Workflow

G A 6-Bromo-Chroman-4-ol Scaffold (Synthesis & Derivatization) B In Vitro Screening (SIRT2 IC50 / Patch-Clamp) A->B Structural Optimization C In Vivo PK/PD (Murine Models) B->C Efficacy Validation D Toxicity & Clearance (Hepatocyte Assay) B->D Safety Profiling E Lead Candidate Selection C->E PK/PD Alignment D->E Therapeutic Index

Translational workflow from in vitro screening to in vivo validation for chromanol derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to establish causality and prevent false readouts.

Protocol 1: In Vitro SIRT2 Fluorogenic Deacetylation Assay

Causality & Trustworthiness: This protocol uses a fluorogenic substrate to measure enzyme kinetics. To ensure the system is self-validating, it incorporates a positive control (AGK2) and calculates a Z'-factor to confirm assay robustness against false positives caused by the lipophilic 6-bromo compound aggregating and quenching fluorescence.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA, 0.05% Tween-20). Causality Note: The inclusion of Tween-20 is critical to prevent lipophilic aggregation of the brominated derivative in aqueous media.

  • Compound Dilution: Dissolve the 6-bromo-chromanol derivative in 100% DMSO. Create a 10-point serial dilution. Ensure final DMSO concentration in the assay does not exceed 1% to maintain enzyme viability.

  • Enzyme Incubation: Add 0.5 μg of recombinant human SIRT2 to a 96-well black microplate. Add the diluted compounds. Include a vehicle control (1% DMSO) and a positive control (10 μM AGK2). Incubate at 37∘C for 15 minutes.

  • Reaction Initiation: Add 50 μM of the fluorogenic acetylated peptide substrate and 500 μM NAD+ .

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 350 nm, Emission: 450 nm).

  • Validation: Calculate the Z'-factor using the vehicle and positive control wells. Proceed with IC50​ calculation only if Z' > 0.5.

Protocol 2: In Vivo Pharmacokinetic Profiling in Murine Models

Causality & Trustworthiness: To accurately measure the rapid clearance of the 6-bromo derivative, intravenous (IV) and oral (PO) dosing must be compared. An internal standard (IS) is spiked into all plasma samples prior to extraction to correct for matrix effects and extraction losses, making the quantification self-validating.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. IV group does not require fasting.

  • Dosing Formulation: Formulate the 6-bromo-chromanol derivative in 5% DMSO / 10% Tween-80 / 85% Saline. Causality Note: This specific co-solvent mixture is required to ensure complete dissolution of the highly lipophilic compound, preventing micro-precipitates that would artificially lower bioavailability. Administer 2 mg/kg IV and 10 mg/kg PO.

  • Sampling: Collect blood samples (200 μL ) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge immediately at 3000 x g for 10 minutes to isolate plasma.

  • Extraction & Internal Standard: Add 50 μL of plasma to 150 μL of cold acetonitrile containing 50 ng/mL of a structurally similar internal standard (e.g., 6-chloro-chromanol). Vortex and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use Multiple Reaction Monitoring (MRM) to quantify the parent compound. The ratio of the analyte peak area to the IS peak area ensures quantification is unaffected by variable extraction efficiency.

  • Data Analysis: Calculate PK parameters (Clearance, Vd​ , AUC, t1/2​ ) using non-compartmental analysis.

Sources

Comparative

Cross-reactivity studies of 6-bromo-benzopyranol derivatives

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds for drug development. Among these, the benzopyran and benzopyranol nucleus stands out as a highly privileged structural motif. Specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless small-molecule scaffolds for drug development. Among these, the benzopyran and benzopyranol nucleus stands out as a highly privileged structural motif. Specifically, the introduction of a bromine atom at the C-6 position of the benzopyranol ring creates a unique steric and electronic profile that fundamentally alters the molecule's cross-reactivity.

This guide provides an objective, data-driven comparison of 6-bromo-benzopyranol derivatives against other halogenated analogs and industry standards. We will dissect their cross-reactivity profiles across three divergent biological targets: ATP-sensitive potassium (K_ATP) channels, Cyclooxygenase-2 (COX-2) enzymes, and G-Protein Coupled Receptors (GPR35).

The pharmacological behavior of benzopyranol derivatives is heavily dictated by the substituent at the C-6 position. The bromine atom possesses a specific Pauling electronegativity (2.96) and a van der Waals radius (1.85 Å).

When compared to 6-fluoro or 6-chloro analogs, the 6-bromo substitution provides an optimal balance of lipophilicity and steric bulk. Mechanistically, this allows the 6-bromo derivatives to precisely anchor into the hydrophobic pockets of target proteins. For instance, in COX-2 enzymes, the substitution of Ile523 (found in COX-1) to Val523 creates a larger hydrophobic side pocket. The 6-bromo moiety exploits this extra spatial volume perfectly, driving high target engagement while sterically clashing with the smaller COX-1 active site, thereby eliminating off-target cross-reactivity1[1].

Application 1: Tissue-Selective K_ATP Channel Activation

Benzopyranol derivatives are well-documented Potassium Channel Openers (KCOs). However, cross-reactivity between pancreatic β-cell K_ATP channels (SUR1/Kir6.2) and vascular smooth muscle K_ATP channels (SUR2A/Kir6.1) often leads to undesired hypotensive side effects when treating metabolic disorders.

Studies demonstrate that the nature of the halogen atom at the 6-position strongly dictates tissue selectivity. The 6-bromo derivatives exhibit superior myorelaxant activity and distinct pancreatic selectivity compared to their 6-chloro and 6-fluoro counterparts2[2].

Table 1: Comparative K_ATP Channel Activation Profile
Compound / AnalogVasorelaxant Activity (EC₅₀)Pancreatic β-cell ActivityCross-Reactivity Profile
(±)-Cromakalim (Standard)0.13 μMLowHigh vascular preference
Diazoxide (Standard)22.4 μMHighHigh pancreatic preference
6-Fluoro-benzopyran > 50 μMModerateWeak target engagement
6-Chloro-benzopyran ~ 15.5 μMHighModerate cross-reactivity
6-Bromo-benzopyran < 10.0 μM Very High Optimal dual-tissue engagement

Data synthesized from comparative electrophysiological evaluations of K_ATP channel openers.

KATP_Pathway A 6-Bromo-Benzopyranol Derivative B SUR1 / SUR2 Subunits (Pancreatic / Vascular) A->B High Affinity Binding C K_ATP Channel Opening B->C Conformational Change D Potassium Efflux C->D E Membrane Hyperpolarization D->E F Inhibition of Voltage-Gated Ca2+ Channels E->F G Decreased Intracellular Ca2+ F->G H Inhibition of Insulin Release / Smooth Muscle Relaxation G->H

Mechanism of K_ATP channel activation and cellular response by 6-bromo-benzopyranol derivatives.

Experimental Protocol: ⁸⁶Rb⁺ Efflux Assay (Self-Validating System)

To objectively measure K_ATP channel cross-reactivity, we utilize an ⁸⁶Rb⁺ efflux assay. ⁸⁶Rb⁺ acts as a radioactive surrogate for K⁺ ions.

  • Cell Loading: Incubate isolated rat pancreatic β-cells or aortic smooth muscle cells with ⁸⁶RbCl (1 μCi/mL) in standard Krebs-Ringer buffer for 2 hours at 37°C. Wash cells 3x to remove extracellular isotopes.

  • Basal Efflux Establishment: Sample the supernatant every 5 minutes for 15 minutes to establish a spontaneous basal efflux rate (Internal Negative Control).

  • Compound Application: Introduce the 6-bromo-benzopyranol derivative at varying concentrations (0.1 μM to 100 μM).

  • Validation Check: To prove causality and target specificity, apply 10 μM Glibenclamide (a known K_ATP channel blocker) to a parallel treatment group. A valid assay must show complete reversal of the ⁸⁶Rb⁺ efflux back to basal levels.

  • Quantification: Measure the radioactivity of the supernatant aliquots using liquid scintillation counting. Calculate EC₅₀ values using non-linear regression analysis.

Application 2: Isoform-Selective COX-2 Inhibition

Beyond ion channels, 6-bromo-benzopyran derivatives have emerged as highly potent, selective COX-2 inhibitors. Traditional NSAIDs suffer from severe gastrointestinal toxicity due to COX-1 cross-reactivity. The 6-bromo substitution on the benzopyran ring yields compounds that are highly active against COX-2 (IC₅₀ < 100 nM) while remaining virtually inactive against COX-11[1].

Table 2: COX-1 vs COX-2 Cross-Reactivity (IC₅₀)
CompoundhCOX-1 IC₅₀ (μM)hCOX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard)~ 15.0~ 0.040~ 375
Valdecoxib (Standard)21.90.240~ 91
6-Chloro-benzopyran (S-isomer)> 100.00.045> 2200
6-Bromo-benzopyran (S-isomer)> 100.0 0.028 > 3500

Notice that the 6-bromo derivative outperforms both clinical standards and its chloro-analog in absolute COX-2 selectivity.

COX2_Workflow Step1 Compound Preparation (6-Bromo vs Analogs) Step2 Incubation with hCOX-1 and hCOX-2 Enzymes Step1->Step2 Step3 Addition of Arachidonic Acid (Substrate) Step2->Step3 Step4 Quench Reaction (SnCl2 / HCl) Step3->Step4 Step5 Quantification of PGE2 via EIA / LC-MS Step4->Step5 Step6 Calculate IC50 & Selectivity Index Step5->Step6

Step-by-step workflow for evaluating COX-1/COX-2 cross-reactivity and selectivity.

Experimental Protocol: In Vitro COX Enzyme Selectivity Assay

To ensure absolute trustworthiness, this protocol incorporates internal validation thresholds.

  • Enzyme Reconstitution: Pre-incubate human recombinant COX-1 and COX-2 enzymes with 1 μM hematin in 100 mM Tris-HCl buffer (pH 8.0) for 15 minutes to ensure complete holoenzyme formation.

  • Inhibitor Incubation: Add the 6-bromo-benzopyranol derivatives (ensure chiral separation; evaluate S- and R-enantiomers separately) and incubate for 15 minutes at 37°C.

  • Assay Validators: Include Celecoxib (COX-2 selective) and Indomethacin (non-selective) in parallel wells.

  • Reaction Initiation: Add arachidonic acid to a final concentration of 10 μM. Incubate for exactly 2 minutes.

  • Quenching: Terminate the reaction by adding 1M HCl and 1 mg/mL SnCl₂. The SnCl₂ reduces the unstable intermediate PGH₂ to the stable PGF₂α.

  • Detection & Validation: Quantify PGF₂α levels using a competitive Enzyme Immunoassay (EIA). Validation criteria: The assay is only deemed valid if the Selectivity Index (SI) of the Celecoxib control exceeds 300.

Emerging Off-Target Cross-Reactivity: GPR35 Agonism

When optimizing 6-bromo-benzopyranol derivatives, researchers must be aware of off-target cross-reactivity with orphan G-protein coupled receptors. Recent structural modifications have revealed that certain 6-bromo-chromene-2-carboxylic acids act as highly potent agonists for GPR35 (EC₅₀ ~12.1 nM). Notably, the 6-bromo substitution confers a >1700-fold selectivity for GPR35 over the closely related GPR55 receptor3[3]. This highlights the necessity of broad-panel receptor screening when advancing these scaffolds toward clinical trials.

Conclusion

The 6-bromo-benzopyranol scaffold is a highly versatile and tunable pharmacophore. Experimental data conclusively shows that the unique steric and electronic properties of the 6-bromo substitution minimize off-target cross-reactivity while maximizing binding affinity in targets like K_ATP channels and COX-2 enzymes. By utilizing the self-validating protocols outlined above, drug development professionals can confidently map the structure-activity relationships of these privileged molecules.

References

  • Design, Synthesis, and Pharmacological Evaluation of R/S-3,4-Dihydro-2,2-dimethyl-6-halo-4-(phenylaminocarbonylamino)-2H-1-benzopyrans: Toward Tissue-Selective Pancreatic β-Cell K_ATP Channel Openers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties Source: ACS Medicinal Chemistry Letters (PubMed Central / NIH) URL:[Link]

  • 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 6-Substituted Benzopyrans as Potassium Channel Activators: Synthesis, Vasodilator Properties, and Multivariate Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to Confirming Target Engagement of Chromane-Based Modulators, Featuring 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of novel compounds built on the chromane scaffold. We will use 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of novel compounds built on the chromane scaffold. We will use 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol as a primary example, navigating the process from a plausible hypothesis to multi-modal experimental confirmation.

Introduction: The Chromane Scaffold and a Testable Hypothesis

The chromane ring system is a privileged heterocyclic scaffold, forming the core of a vast number of natural products and biologically active molecules.[1][2] This versatility has led to the development of chromane derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] These diverse outcomes stem from the ability of chromane-based compounds to interact with a wide range of biological targets, such as protein kinases, tubulin, and topoisomerases.[1]

While the specific biological target of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not defined in publicly accessible literature, a compelling study on the closely related analog, 8-bromo-6-chloro-2-pentylchroman-4-one, identified it as a potent and highly selective inhibitor of Sirtuin 2 (SIRT2) with an IC50 value of 4.5 μM.[5] SIRT2 is a NAD-dependent deacetylase that plays a critical role in cell cycle regulation, genomic stability, and metabolic control, making it a high-value target for therapeutic intervention. The structural similarity between our compound of interest (a chroman-4-ol) and the characterized SIRT2 inhibitor (a chroman-4-one, for which the corresponding alcohol was also synthesized) provides a strong, data-driven basis for forming a testable hypothesis:

Hypothesis: 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol directly engages and inhibits the enzymatic activity of SIRT2 in a cellular context.

To validate this hypothesis, we will compare its performance against a well-characterized, commercially available SIRT2 inhibitor, AGK2 , across a suite of complementary assays. This guide will detail the principles, protocols, and data interpretation for three essential techniques: an in vitro enzymatic assay, the Cellular Thermal Shift Assay (CETSA), and a functional cellular assay measuring downstream pathway modulation.

Part 1: A Multi-Pronged Approach to Target Engagement

Confirming that a compound binds to its intended target within the complex milieu of a cell is a cornerstone of drug discovery. A single assay is rarely sufficient. A robust validation strategy relies on orthogonal methods that, together, build a cohesive and compelling case for specific target engagement.

Here, we compare three such methods:

Method Principle Question Answered Advantages Limitations
In Vitro Enzymatic Assay Measures the compound's ability to inhibit the activity of purified SIRT2 enzyme in a cell-free system."Does the compound inhibit the biochemical function of the isolated target protein?"Quantitative (IC50), high-throughput, directly measures functional impact on the enzyme.Lacks biological context; does not account for cell permeability, efflux, or off-target effects.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding increases the thermal stability of the target protein within intact cells or cell lysates."Does the compound directly bind to the target protein inside the cell?"Confirms physical interaction in a physiological context; does not require compound modification.Does not measure functional effect (inhibition/activation); can be lower throughput.
Western Blot (Substrate Acetylation) Measures the acetylation status of a known downstream substrate of SIRT2 (e.g., α-tubulin) in compound-treated cells."Does target engagement lead to the expected functional consequence in the cellular pathway?"Confirms functional outcome in a biological system; validates the mechanism of action.Indirect measure of engagement; pathway complexity can introduce confounding variables.

This integrated approach allows us to move from biochemical potential (in vitro assay) to direct binding confirmation (CETSA) and finally to functional cellular proof (Western Blot), creating a self-validating system as required for scientific trustworthiness.

Part 2: Visualizing the Strategy

To understand the workflow and the underlying biology, we can visualize the experimental process and the target pathway.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Direct Binding (CETSA) cluster_3 Functional Outcome vitro In Vitro Assay (Purified SIRT2) ic50 Determine IC50 vitro->ic50 Potency cells Culture Cells (e.g., HeLa, U2OS) vitro->cells compound Treat with Compound (or AGK2 / Vehicle) cells->compound cetsa_heat Heat Shock Lysate (Temp Gradient) func_lysis Cell Lysis cetsa_wb Western Blot (for soluble SIRT2) cetsa_heat->cetsa_wb shift Confirm Thermal Shift cetsa_wb->shift func_wb Western Blot (for Acetyl-α-tubulin) func_lysis->func_wb pathway Confirm Pathway Modulation func_wb->pathway

Caption: Integrated workflow for confirming target engagement.

G cluster_0 cluster_1 SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin_deAc α-Tubulin SIRT2->Tubulin_deAc Histones_deAc Histones SIRT2->Histones_deAc NAD NAD+ NAD->SIRT2 Tubulin α-Tubulin-Ac Tubulin->SIRT2 Histones Histones-Ac Histones->SIRT2 Compound 6-Bromo-Chromanol (or AGK2) Compound->SIRT2 Inhibition

Caption: Simplified SIRT2 deacetylase signaling pathway.

Part 3: Detailed Experimental Protocols

Here we provide actionable, step-by-step protocols for the two cell-based assays. These protocols include critical controls and explanations to ensure data integrity.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to generate a "melt curve" for SIRT2, demonstrating its stabilization in the presence of a binding ligand.

Principle: When a protein is heated, it denatures and aggregates. A ligand-bound protein is typically more stable and aggregates at a higher temperature. By heating cell lysate treated with a compound to various temperatures and then quantifying the remaining soluble protein, we can observe this thermal shift.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Seed U2OS or HeLa cells in sufficient quantity (e.g., 2-3 large 15 cm dishes per condition) and grow to 80-90% confluency.

    • Treat the cells directly in the culture medium with the test compound (e.g., 10 µM 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol), positive control (10 µM AGK2), or vehicle (e.g., 0.1% DMSO) for 2-4 hours at 37°C. Causality: Treating intact cells is crucial as it accounts for cell permeability and potential intracellular metabolism of the compound.

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation (300 x g, 5 min, 4°C).

    • Resuspend the cell pellet in a lysis buffer supplemented with protease inhibitors (e.g., PBS with 0.4% NP-40 and complete protease inhibitor cocktail). Expertise: Avoid harsh detergents like SDS that would denature proteins prematurely. A gentle lysis preserves native protein complexes.

    • Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath.

    • Clarify the lysate by ultracentrifugation (100,000 x g, 20 min, 4°C) to remove cell debris and insoluble components. Collect the supernatant.

  • Heating Gradient:

    • Aliquot the clarified lysate for each condition into separate PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include a non-heated (RT) control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated lysates at high speed (20,000 x g, 20 min, 4°C) to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the remaining soluble protein fraction.

  • Analysis by Western Blot:

    • Normalize the protein concentration of all samples.

    • Resolve the samples via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for SIRT2. As a loading control, also probe for a highly abundant, thermostable protein like GAPDH.

    • Develop the blot and quantify the band intensities.

Data Interpretation: Plot the percentage of soluble SIRT2 (relative to the non-heated control) against temperature for each condition (Vehicle, Test Compound, AGK2). A successful target engagement will result in a rightward shift of the melt curve for the compound-treated samples compared to the vehicle control. This shift indicates ligand-induced thermal stabilization.

Protocol 2: Western Blot for α-Tubulin Acetylation

This protocol assesses the functional consequence of SIRT2 inhibition. α-tubulin is a well-established substrate of SIRT2, and its inhibition leads to an accumulation of acetylated α-tubulin.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Seed HeLa or U2OS cells in 6-well plates.

    • Treat cells with a dose-response of the test compound (e.g., 0.1, 1, 10, 30 µM), positive control (10 µM AGK2), and vehicle (0.1% DMSO) for 6-12 hours. Trustworthiness: A dose-response is critical to demonstrate that the effect is specific and not due to general toxicity at high concentrations.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well using 1X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors and a deacetylase inhibitor like Trichostatin A (TSA) to preserve the acetylation marks post-lysis.

    • Scrape the viscous lysate, transfer to a microfuge tube, and sonicate briefly to shear DNA.

  • Protein Quantification and Sample Preparation:

    • Quantify protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer containing β-mercaptoethanol.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Resolve 15-20 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40) .

    • Self-Validation: To ensure equal protein loading and that the total tubulin pool is unchanged, re-probe the same membrane (after stripping) or a parallel blot with an antibody for total α-tubulin .

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize using an ECL substrate and an imaging system.

Data Interpretation: Quantify the band intensity for acetylated α-tubulin and normalize it to the total α-tublin signal for each lane. A successful outcome will show a dose-dependent increase in the ratio of acetylated-to-total α-tubulin in cells treated with the test compound, similar to the effect of the positive control AGK2. This confirms that the compound inhibits SIRT2's deacetylase activity within the cell, leading to the expected downstream biological effect.

Conclusion

The validation of target engagement is not a single experiment but a carefully constructed argument built upon layers of evidence. For a novel compound like 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, this guide provides a robust, hypothesis-driven framework. By integrating biochemical assays with cell-based methods that confirm both direct binding (CETSA) and functional pathway modulation (substrate acetylation), researchers can build a compelling, publication-quality case for a compound's mechanism of action. This multi-modal approach minimizes the risk of artifacts and ensures that the observed cellular effects are directly attributable to the engagement of the intended target, a critical step in the journey of any promising therapeutic candidate.

References

  • BenchChem (2025). A Technical Guide to the Therapeutic Potential of Chromane Derivatives.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease (2022). RSC Medicinal Chemistry.
  • Silva, A. M., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. Indo American Journal of Pharmaceutical Sciences.
  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives (2020). Bioorganic & Medicinal Chemistry Letters.
  • Larsen, M. K., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: A Comprehensive Guide

From the desk of the Senior Application Scientist To our valued partners in research and development, this guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2,2-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

To our valued partners in research and development, this guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Classification

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a halogenated organic compound. While specific toxicity data for this compound is limited, its structural similarity to other brominated benzopyrans suggests that it should be handled with caution.

Primary Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds can cause skin, eye, and respiratory irritation.[3][4][5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2]

  • Reactivity: Stability data is largely unavailable; therefore, it should be treated as potentially reactive with strong oxidizing agents and stored away from incompatible materials.[7]

Based on these potential hazards, waste containing this compound must be classified as hazardous waste .[8][9] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7][10][11]

Hazard ClassificationDescriptionGHS Pictograms (Anticipated)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.лаборатории
Skin Irritation May cause skin irritation.лаборатории
Eye Irritation May cause serious eye irritation.лаборатории
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.лаборатории

Personal Protective Equipment (PPE)

When handling 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, either in pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be done within a certified chemical fume hood to avoid inhalation of any dust or vapors.[7]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[10][12]

Key Principles:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated waste, as this significantly increases disposal costs and complexity.[13][14]

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[12] The container must have a secure, tight-fitting lid.[12][13]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol," and the approximate concentration or quantity.[8] Do not use abbreviations or chemical formulas.[8][13]

Step-by-Step Disposal Protocol

The following workflow outlines the procedure for collecting and disposing of waste generated from laboratory activities involving 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Coordination start Waste Generation (e.g., reaction quench, contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into 'Halogenated Organic Waste' ppe->segregate container Use a Designated, Compatible, and Labeled Waste Container segregate->container close_container Keep Container Securely Closed When Not in Use container->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa request_pickup Request Waste Pickup (When container is ~90% full) saa->request_pickup Institutional Protocol ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Transport to Licensed Waste Disposal Facility ehs_pickup->final_disposal

Caption: Waste Disposal Workflow from Generation to Final Disposal.

Detailed Steps:

  • Preparation: Before starting any work, identify a designated Satellite Accumulation Area (SAA) for your hazardous waste.[8][9][12] This should be at or near the point of waste generation.[9]

  • Collection:

    • For liquid waste (e.g., from reaction workups), carefully pour the waste into the designated halogenated waste container using a funnel. Remove the funnel immediately after use to ensure the container is kept closed.[8]

    • For solid waste (e.g., contaminated filter paper, gloves), place it in a compatible, sealed plastic bag and then into the solid halogenated waste container.

  • Container Management:

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[12]

    • Keep the container closed at all times except when adding waste.[8][13]

    • Wipe the exterior of the container clean of any contamination.

  • Storage: Store the waste container in your designated SAA, away from incompatible materials like acids, bases, and strong oxidizers.[7][12] The SAA must be under the control of laboratory personnel.[8]

  • Pickup Request: Once the container is nearly full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[8][9]

  • Final Disposal: Your EHS department will arrange for the collected waste to be transported to a licensed hazardous waste disposal facility. The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration.[14][15]

Spill Management

In the event of a spill, immediate and correct action is crucial.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb: Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and contact your institution's emergency response and EHS department.

  • Isolate: Close the laboratory doors.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

This guide is intended to provide a framework for the safe and compliant disposal of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. Available from: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available from: [Link]

  • 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran Information. NextSDS. Available from: [Link]

  • 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran Information. NextSDS. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

As a Senior Application Scientist overseeing the synthesis and scale-up of halogenated benzopyran derivatives, I recognize that handling 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 131815-91-3) requires m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of halogenated benzopyran derivatives, I recognize that handling 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 131815-91-3) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound—a brominated chromanol derivative—is a highly valuable electrophilic intermediate in drug discovery, particularly for Suzuki or Buchwald-Hartwig cross-coupling reactions.

However, its specific molecular architecture presents unique hazards. The lipophilic 6-bromo substituent significantly increases the molecule's octanol-water partition coefficient (LogP), facilitating rapid dermal absorption. Meanwhile, the benzylic alcohol moiety can act as a hydrogen bond donor, interacting aggressively with biological membranes.

To ensure absolute safety and operational efficiency, this guide provides a field-proven, self-validating framework for handling, processing, and disposing of this compound, grounded in authoritative chemical safety standards[1][3].

Mechanistic Hazard Assessment & PPE Matrix

Before stepping into the laboratory, we must translate the chemical properties of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol into a concrete Personal Protective Equipment (PPE) strategy. Standard laboratory attire is insufficient when handling reactive halogenated organics. According to the Occupational Safety and Health Administration (OSHA), PPE must be selected based on a rigorous, site-specific hazard assessment [1].

Table 1: Quantitative Safety Parameters and PPE Specifications

Safety Parameter / PPEQuantitative StandardCausality & Operational Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Ensures sufficient negative pressure to capture aerosolized particulates without causing turbulent vortexes that blow powder back at the operator.
Hand Protection Nitrile (8-mil) or Butyl RubberSolid handling: Double-gloved 8-mil nitrile is sufficient. Solution handling (e.g., in DCM): Halogenated solvents degrade nitrile in < 5 mins. Butyl rubber (>240 min breakthrough) is mandatory.
Eye/Face Protection ANSI Z87.1 Splash GogglesPrevents ocular exposure to fine powders or solvent splashes. Safety glasses with side shields are inadequate for halogenated solutions.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk if the compound is being dissolved in highly flammable carrier solvents (e.g., THF, DMF).
Storage Conditions 2°C to 8°C (Argon/Nitrogen)Prevents thermal degradation and oxidation of the benzylic alcohol moiety, ensuring reagent integrity.

Operational Workflow & Logical Architecture

The following diagram illustrates the critical path for handling brominated chromanols, ensuring that every stage from storage to disposal is accounted for.

SafetyWorkflow N1 1. Hazard Assessment (Review CAS 131815-91-3) N2 2. PPE Verification & Donning (Double Nitrile, Goggles, FR Coat) N1->N2 N3 3. Dispensing & Weighing (Fume Hood, Anti-Static Tools) N2->N3 N4 4. Experimental Execution (Closed System / Inert Gas) N3->N4 N5 5. Workspace Decontamination (Alkaline Wash / IPA Wipes) N4->N5 N6 6. Halogenated Waste Disposal (EPA RCRA Compliant) N5->N6

Figure 1: Operational safety workflow for handling brominated chromanol derivatives.

Step-by-Step Methodologies: Processing & Self-Validation

To build trust in your experimental outcomes, your safety protocols must be self-validating. This means building immediate feedback loops into your physical workflow to confirm that containment has not been breached.

Protocol A: Gravimetric Transfer and Solution Preparation

Objective: Safely transfer the solid compound and prepare a standard stock solution while maintaining zero-exposure conditions.

  • PPE Integrity Check (Self-Validating):

    • Action: Perform a tactile inflation test on all gloves prior to donning. Twist the cuff to trap air and squeeze.

    • Validation: A loss of pressure indicates micro-tears. If the glove deflates, dispose of it immediately.

  • Environmental Control:

    • Action: Clear the fume hood of all unnecessary equipment to ensure laminar airflow. Verify the digital monitor reads between 80–120 fpm.

  • Static Mitigation:

    • Action: Pass the sealed compound container and the receiving amber glass vial through an anti-static ionizer.

    • Causality: Brominated powders carry high static charges. Without ionization, electrostatic repulsion will cause the powder to "jump" off the spatula, leading to uncontrolled aerosolization and surface contamination.

  • Gravimetric Transfer:

    • Action: Using a grounded stainless-steel spatula, transfer the required mass into the pre-tared vial.

    • Validation: After removing the tared vial, verify the balance reads exactly 0.000 g. A negative reading indicates particulate loss to the draft shield, requiring immediate localized decontamination with 70% Isopropanol (IPA).

  • Solvent Addition:

    • Action: Slowly introduce the carrier solvent using a positive displacement pipette. Seal the vial with a PTFE-lined cap.

Spill Response and Environmental Disposal Plan

Halogenated organic compounds fall under specific regulatory scrutiny by the U.S. Environmental Protection Agency (EPA) due to their environmental persistence and potential to form highly toxic byproducts if incinerated improperly [2].

Immediate Spill Response (Solid Powder)
  • Isolate: Stop all airflow disturbances. Do NOT sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API).

  • Neutralize/Absorb: Cover the powder gently with absorbent damp towels (wetted with IPA or water) to suppress dust.

  • Collect: Use a non-sparking scoop to collect the damp mass. Place it into a secondary containment vessel.

  • Decontaminate: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any acidic degradation byproducts, followed by a final wipe with 70% IPA.

EPA-Compliant Disposal Plan
  • Waste Segregation: All liquid waste containing 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol must be strictly segregated into designated "Halogenated Organic Waste" carboys.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and introduces severe safety risks, such as exothermic reactions with incompatible solvents[3].

  • Solid Waste: Contaminated PPE, wipes, and empty vials must be placed in a solid hazardous waste bin, explicitly labeled with the compound name and CAS number (131815-91-3).

  • Regulatory Compliance: Adhere strictly to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for cradle-to-grave hazardous waste management, ensuring no material is ever disposed of in municipal sinks or standard trash [2].

References

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Committee on Chemical Safety (CCS) Source: American Chemical Society (ACS) URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.